Bromo-PEG6-azide
説明
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28BrN3O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQYKLNICEFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG6-azide for Researchers and Drug Development Professionals
Introduction: Bromo-PEG6-azide is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation and bioconjugation strategies. This guide provides a comprehensive overview of its properties, applications, and the experimental considerations for its use in research and development, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive functional groups: a bromide and a terminal azide (B81097). This dual functionality allows for sequential or orthogonal conjugation to two different molecules. The PEG spacer, consisting of six ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the resulting conjugates, which can improve their solubility and pharmacokinetic properties.[1][2][3][4]
Physicochemical and Characterization Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₈BrN₃O₆ | [2] |
| Molecular Weight | 414.29 g/mol (also reported as 414.3 g/mol ) | |
| CAS Number | 2062663-64-1 | |
| Purity | >95%, >96%, 98% (supplier dependent) | |
| Appearance | Not explicitly stated, but typically a liquid or solid | |
| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. Specific quantitative data is not readily available, but it is expected to be soluble in a range of organic solvents like DMSO and DMF, as well as having some aqueous solubility. |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Powder | Store at -20°C for up to 3 years. | |
| In Solvent | Store at -80°C for up to 1 year. | |
| Shipping | Typically shipped at ambient temperature or with blue ice. |
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its two functional ends.
-
Bromo Group: The bromide is an excellent leaving group for nucleophilic substitution reactions. This end of the molecule can readily react with nucleophiles such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH) present on target molecules.
-
Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. It can undergo:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.
-
Primary Application: PROTAC Synthesis
This compound is widely utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.
Experimental Protocols and Methodologies
While specific, detailed protocols for reactions involving this compound are often substrate-dependent and developed in-house, the following sections provide representative methodologies for its common applications.
General Protocol for PROTAC Synthesis via CuAAC
This protocol outlines a general two-step process for synthesizing a PROTAC using this compound, where one ligand is attached via nucleophilic substitution and the second via copper-catalyzed click chemistry.
Step 1: Nucleophilic Substitution with the Bromo Group
-
Reactant Preparation: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to act as a proton scavenger.
-
Initiation of Reaction: Add this compound to the mixture. The molar ratio of reactants should be optimized, but a slight excess of the PEG linker may be used.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble impurities. The resulting azide-functionalized ligand-linker conjugate is then purified, commonly by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the purified azide-functionalized ligand-linker conjugate and the second ligand (containing a terminal alkyne) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., t-BuOH/water or DMSO/water).
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by mixing a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, like sodium ascorbate. A stabilizing ligand for copper(I), such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to improve reaction efficiency and prevent catalyst disproportionation.
-
Initiation of Click Reaction: Add the catalyst solution to the mixture of the azide-linker-ligand and the alkyne-ligand.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid, often reaching completion within 1-4 hours. Progress can be monitored by LC-MS.
-
Purification: Once complete, the final PROTAC conjugate is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like this compound.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The mechanism of action for a PROTAC, leading to protein degradation.
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and chemical biology. Its well-defined structure, bifunctional nature, and the advantageous properties conferred by the PEG spacer make it a linker of choice for the construction of complex biomolecules, most notably PROTACs. A thorough understanding of its chemical properties and reactivity is essential for its successful implementation in the laboratory.
References
In-Depth Technical Guide to Bromo-PEG6-azide: A Core Component in Targeted Protein Degradation
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Application of Bromo-PEG6-azide in Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides an in-depth analysis of this compound, a bifunctional linker critical to the advancement of targeted protein degradation (TPD). With a focus on its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this document serves as a vital resource for professionals in the fields of chemical biology, drug discovery, and pharmaceutical development.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two key functional groups: a bromo group and an azide (B81097) group. These reactive moieties allow for the sequential conjugation of two different molecules, a crucial step in the construction of heterobifunctional molecules like PROTACs. The PEG6 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4][5]
| Property | Value | Source(s) |
| CAS Number | 2062663-64-1 | |
| Molecular Weight | 414.29 g/mol | |
| Alternate Molecular Weight | 414.3 g/mol | |
| Molecular Formula | C14H28BrN3O6 | |
| Purity | >95% | |
| Appearance | Oil | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The Role of this compound in PROTAC Synthesis
PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.
This compound serves as a versatile linker in PROTAC synthesis. The bromo group can be displaced by a nucleophile, such as an amine or thiol on one of the ligands, while the azide group can participate in a highly efficient and specific "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an alkyne-functionalized second ligand. This modular approach allows for the rapid synthesis and optimization of a library of PROTACs with varying linker lengths and attachment points.
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound and an alkyne-functionalized ligand.
Materials:
-
This compound
-
Alkyne-functionalized ligand (e.g., a warhead or anchor)
-
Amine-functionalized ligand (e.g., the other half of the PROTAC)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/t-butanol or DMF)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (THPTA or TBTA) in deionized water or an appropriate solvent. It is recommended to prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized ligand and this compound in the chosen solvent system.
-
For the copper-catalyzed reaction, it is crucial to minimize oxygen. This can be achieved by degassing the solutions or performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Click Reaction:
-
To the mixture from step 2, add the copper ligand solution followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The reaction is typically stirred at room temperature and monitored by a suitable analytical technique such as LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Purification:
-
Upon completion, the reaction mixture is purified to isolate the desired PROTAC. Common purification techniques include preparative HPLC.
-
-
Characterization:
-
The final product is characterized by methods such as NMR and mass spectrometry to confirm its identity and purity.
-
Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different ligands.
PROTAC-Mediated Protein Degradation: Signaling Pathway and Workflow
The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved through the ubiquitin-proteasome pathway.
Signaling Pathway
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 2062663-64-1 | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linkers in PROTAC-Mediated Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block the function of a target protein, PROTACs utilize an event-driven mechanism to eliminate disease-causing proteins entirely.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that specifically binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The fundamental principle of PROTAC action lies in hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Upon entering the cell, a PROTAC molecule simultaneously engages both the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles, allowing for potent activity at substoichiometric concentrations. This catalytic nature represents a significant advantage over traditional inhibitors.
The Pivotal Function of the PROTAC Linker
While the choice of ligands for the POI and the E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and multifaceted role in the overall efficacy, selectivity, and pharmacokinetic properties of the molecule. The linker's length, chemical composition, and rigidity profoundly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.
An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency. The linker's properties also impact crucial drug-like characteristics such as cell permeability, solubility, and metabolic stability.
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their structural characteristics into two main classes: flexible and rigid linkers. More recently, "smart" or functional linkers have been developed to confer additional functionalities to the PROTAC molecule.
Flexible Linkers
Flexible linkers are the most commonly employed type in the initial stages of PROTAC development due to their synthetic accessibility and the relative ease with which their length can be modified.
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design, offering a high degree of conformational freedom. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the solubility and physicochemical properties of PROTACs. The ether oxygens can also participate in hydrogen bonding, potentially influencing ternary complex formation.
Rigid Linkers
Rigid linkers are designed to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding. This can lead to improved potency and selectivity.
-
Cycloalkanes and Heterocycles: Structures such as piperazine (B1678402) and piperidine (B6355638) are often incorporated into linkers to enhance rigidity and improve metabolic stability.
-
Alkynes and Triazoles: The use of "click chemistry" to introduce triazole rings is a popular strategy for creating rigid linkers. The resulting triazole is metabolically stable and can provide favorable interactions within the ternary complex.
Signaling Pathway: PROTAC-Mediated Degradation of IRAK4
A compelling example of PROTAC technology's therapeutic potential is the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. PROTACs that induce the degradation of IRAK4 can abrogate both its kinase and scaffolding functions, offering a more comprehensive inhibition of the signaling cascade compared to traditional kinase inhibitors.
References
The Strategic Integration of PEG Linkers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, has marked a paradigm shift in pharmaceutical development. This in-depth technical guide elucidates the critical role of PEGylated linkers in drug discovery, offering insights into their application, quantitative impact on drug performance, and the methodologies behind their use. By strategically enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in the creation of more effective and safer medicines.[1][2][3]
The Core Principles of PEGylation in Drug Delivery
PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics.[1] The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs. The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[4]
-
Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.
-
Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.
-
Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation on a drug's pharmacokinetic and physicochemical properties can be profound. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key parameters.
Table 1: Effect of PEGylation on Drug Half-Life
| Drug/Molecule | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 h | 28 h | ~25 | |
| Interferon-α | 12 | ~2-3 h | ~30-40 h | ~10-20 | |
| Adenosine Deaminase | 5 | <30 min | ~24-48 h | >48 | |
| G-CSF | 20 | ~3.5 h | ~15-80 h | ~4-23 |
Table 2: Impact of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~4.2 | 2.0 |
| PEG8 | ~2.9 | 2.9 |
| PEG12 | ~2.1 | 4.0 |
| PEG24 | ~1.5 | 5.7 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 3: Influence of PEG Molecular Weight on Drug Solubility
| Drug | PEG MW | Drug:Carrier Ratio | Saturated Solubility (µg/mL) | Fold Increase vs. Intact Drug | Reference |
| Simvastatin | 12000 | 1:7 | 24.83 | ~2.8 | |
| Simvastatin | Intact Drug | - | 8.74 | 1.0 |
Types of PEGylated Linkers and Their Applications
The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can offer enhanced shielding and increased drug loading.
-
Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like Antibody-Drug Conjugates (ADCs).
-
Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule.
Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-NHS Ester)
This protocol describes a general method for the synthesis of an alkyne-terminated PEG with an N-hydroxysuccinimide (NHS) ester on the other end, suitable for click chemistry and amine conjugation, respectively.
Materials:
-
α-Hydroxy-ω-carboxy-PEG
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Sodium sulfate (B86663), anhydrous
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Propargylation of the Hydroxyl Terminus:
-
Dissolve α-Hydroxy-ω-carboxy-PEG (1 eq) in anhydrous DCM.
-
Add propargylamine (1.2 eq) and DCC (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain α-propargyl-ω-carboxy-PEG.
-
-
Activation of the Carboxyl Terminus with NHS:
-
Dissolve the α-propargyl-ω-carboxy-PEG (1 eq) in anhydrous DMF.
-
Add NHS (1.5 eq) and DCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield the final Alkyne-PEG-NHS ester.
-
General Protocol for Protein PEGylation
This protocol outlines a common method for PEGylating a protein via its primary amines (e.g., lysine (B10760008) residues) using an NHS-activated PEG.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).
-
-
PEGylation Reaction:
-
Dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF immediately before use.
-
Add the activated PEG solution to the protein solution at a molar ratio of PEG:protein ranging from 5:1 to 50:1. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted mPEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Remove unreacted PEG and quenching reagents by dialysis against PBS.
-
Purify the PEGylated protein from unreacted protein and multi-PEGylated species using SEC.
-
Characterize the purified PEGylated protein using SDS-PAGE, mass spectrometry, and relevant activity assays.
-
In Vitro Drug Release from PEGylated Nanoparticles
This protocol describes a dialysis-based method for assessing the in vitro release of a drug from PEGylated nanoparticles.
Materials:
-
Drug-loaded PEGylated nanoparticle suspension
-
Release buffer (e.g., PBS with 0.5% Tween 80 to maintain sink conditions), pH 7.4 and pH 5.5
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Procedure:
-
Preparation:
-
Pre-soak the dialysis tubing in the release buffer.
-
Pipette a known volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis bag and seal both ends.
-
-
Release Study:
-
Place the sealed dialysis bag into a larger container with a known volume (e.g., 100 mL) of the release buffer at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the released drug in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.
-
Plot the cumulative drug release (%) versus time.
-
Visualizing PEG Linker Roles in Drug Development
Signaling Pathway of a PEGylated EGFR-Targeted Therapy
Many targeted therapies, including those utilizing PEG linkers for improved pharmacokinetics, are directed against the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: EGFR signaling pathway and the inhibitory action of a PEGylated drug.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
The development of a PEGylated ADC is a multi-step process that involves careful design, synthesis, purification, and characterization.
Caption: A typical workflow for the development of a PEGylated ADC.
Conclusion
PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to tailor the properties of these linkers provides a powerful platform for optimizing drug performance. As our understanding of the interplay between PEG linker chemistry and biological systems continues to grow, we can expect to see the development of even more sophisticated and effective PEGylated drugs in the future.
References
- 1. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Bromo-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Bromo-PEG6-azide, a bifunctional linker commonly used in the synthesis of PROTACs and other bioconjugates.[1][2] Due to the presence of an azide (B81097) functional group, specific precautions are necessary to ensure laboratory safety.
Hazard Identification and Classification
While some suppliers may classify this compound as a non-hazardous substance, it is crucial to handle it with care due to the potential hazards associated with the organic azide group.[3] Organic azides, as a class of compounds, can be sensitive to heat, shock, and friction, and may decompose explosively.[4] Furthermore, contact with acids can generate highly toxic and explosive hydrazoic acid.[4]
A safety data sheet for a similar compound, Bromo-PEG2-C2-azide, indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given these potential risks, it is prudent to handle this compound as a potentially hazardous substance.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C14H28BrN3O6 | |
| Molecular Weight | 414.3 g/mol | |
| CAS Number | 2062663-64-1 | |
| Purity | Typically ≥95% | |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | The PEG spacer increases solubility in aqueous media. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: If working with the compound as a powder or in a way that could generate aerosols, use an approved mask or respirator.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Use non-metal spatulas for weighing and transferring to avoid the formation of shock-sensitive metal azides.
-
Avoid using ground glass joints, which can cause explosive decomposition due to friction.
-
Keep away from heat, sparks, and open flames.
-
Prevent the formation of dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The recommended long-term storage temperature is -20°C.
-
Store away from incompatible materials such as acids, heavy metals, and oxidizing agents. Organic azides should be stored away from all other chemicals.
-
Protect from light.
Incompatibilities
This compound is incompatible with the following:
-
Acids: Reacts to form highly toxic and explosive hydrazoic acid.
-
Heavy metals and their salts: Can form highly shock- and heat-sensitive explosive metal azides.
-
Oxidizing agents: May react violently.
-
Halogenated solvents (e.g., dichloromethane, chloroform): Can form explosive diazidomethane and triazidomethane.
-
Carbon disulfide, bromine, dimethyl sulfate (B86663), nitric acid.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Azide-containing waste should be collected in a designated container and not mixed with other chemical waste, especially acidic waste.
Experimental Protocols
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Example Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a general example and should be adapted to specific experimental conditions.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Deionized water
Procedure:
-
Preparation:
-
In a chemical fume hood, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the alkyne-containing substrate.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-containing substrate.
-
Add the this compound solution.
-
Add tert-butanol and deionized water to the reaction vial.
-
With gentle stirring, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
-
Reaction:
-
Seal the reaction vial and stir at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Waste Disposal:
-
Dispose of all azide-containing waste, including any unreacted this compound and contaminated solvents, in a designated hazardous waste container labeled for azide waste. Do not mix with acidic waste streams.
-
Signaling Pathway Context
This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromo-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Bromo-PEG6-azide. This versatile linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2] The protocols and data presented herein are designed to facilitate the successful implementation of this powerful click chemistry reaction in your research and development workflows.
Introduction to CuAAC with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[3][4] this compound is a heterobifunctional linker containing a terminal azide for participation in the CuAAC reaction and a bromo group for subsequent nucleophilic substitution. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the resulting conjugate.[2] This reagent is a valuable tool for synthesizing complex biomolecules, including PROTACs, where precise and reliable conjugation is paramount.
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal choice for complex molecule synthesis. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). The inclusion of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound and a Model Alkyne
This protocol describes a general procedure for the reaction of this compound with a generic alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of water and a miscible organic solvent like t-butanol)
-
Deionized water
-
Nitrogen or Argon gas (optional, for sensitive substrates)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For example:
-
This compound (10 mM)
-
Alkyne-functionalized molecule (10 mM)
-
CuSO₄·5H₂O (20 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
THPTA (50 mM in water)
-
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the this compound solution (1 equivalent).
-
Add the alkyne-functionalized molecule solution (1-1.2 equivalents).
-
Add the chosen solvent to achieve the desired final concentration (typically in the range of 1-10 mM).
-
If using sensitive substrates, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the copper/ligand premix.
-
Combine the CuSO₄ solution (e.g., 0.1 equivalents) and the THPTA solution (e.g., 0.5 equivalents) for a 1:5 molar ratio of copper to ligand. Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the copper/ligand premix to the main reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1-2 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst.
-
The product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.
-
Protocol 2: Synthesis of a PROTAC Precursor using this compound
This protocol outlines the synthesis of a PROTAC precursor by reacting this compound with an alkyne-functionalized E3 ligase ligand. The resulting bromo-functionalized intermediate can then be reacted with a target protein ligand.
Procedure:
-
Follow the general CuAAC procedure described in Protocol 1 , using an alkyne-functionalized E3 ligase ligand as the alkyne component.
-
After purification, the resulting product, Bromo-PEG6-triazole-E3 ligase ligand, can be characterized by NMR and mass spectrometry.
-
This intermediate can then be used in a subsequent nucleophilic substitution reaction with a target protein ligand containing a suitable nucleophile (e.g., a phenol (B47542) or amine) to complete the PROTAC synthesis.
Data Presentation
The following table summarizes representative reaction conditions for CuAAC reactions with PEGylated azides. Note that optimal conditions may vary depending on the specific substrates.
| Parameter | Condition | Reference |
| Azide | This compound | - |
| Alkyne | Terminal Alkyne | - |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | |
| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | |
| Ligand | THPTA or TBTA | |
| Molar Ratio (Cu:Ligand) | 1:5 | |
| Solvent | DMF, DMSO, t-BuOH/H₂O | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 24 hours | |
| Typical Yield | >70% |
Mandatory Visualizations
Experimental Workflow for CuAAC
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Bromo-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Bromo-PEG6-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry technique is instrumental in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to SPAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that occurs between a cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097).[1] The reaction is driven by the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2]
This compound is a versatile heterobifunctional linker molecule.[3][4][5] It features a terminal azide group for participation in SPAAC reactions, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility and reduce steric hindrance, and a bromo group that can be used for subsequent nucleophilic substitution reactions. These characteristics make it an ideal reagent for a variety of applications in research and drug development.
Key Features and Advantages:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for applications in living systems.
-
High Selectivity: The azide and cyclooctyne groups react specifically with each other, minimizing off-target reactions with other functional groups found in biological molecules.
-
Favorable Kinetics: The reaction proceeds efficiently under mild conditions, often leading to high yields of the desired conjugate.
-
Versatility: this compound is a valuable building block for the modular synthesis of complex biomolecules, including ADCs and PROTACs.
Applications
The unique properties of this compound lend it to a range of advanced applications:
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic payload to an antibody that targets cancer cells. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
PROTAC Synthesis: As a PEG-based linker, this compound is used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in a PROTAC molecule. This facilitates the targeted degradation of pathogenic proteins.
-
Biomolecule Labeling and Imaging: The azide group allows for the attachment of this compound to biomolecules functionalized with a cyclooctyne. The bromo group can then be used to attach a reporter molecule, such as a fluorophore, for imaging studies.
-
Targeted Drug Delivery: The versatility of the linker allows for its incorporation into drug delivery systems to improve solubility, stability, and targeting of therapeutic agents.
Quantitative Data on SPAAC Reactions
The kinetics of SPAAC reactions are influenced by the specific cyclooctyne and azide used, as well as the reaction conditions. The inclusion of a PEG linker has been shown to potentially increase reaction rates.
| Reactants (Cyclooctyne + Azide) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| Dibenzocyclooctyne (DIBO) + Benzyl Azide | ~0.1 - 0.3 | Organic (co)solvents | 25 | |
| Bicyclononyne (BCN) + Benzyl Azide | ~0.01 - 0.07 | Organic (co)solvents | 25 | |
| Dibenzoazacyclooctyne (DIBAC/DBCO) + Benzyl Azide | ~0.3 | Organic (co)solvents | 25 | |
| Biarylazacyclooctynone (BARAC) + Benzyl Azide | ~0.9 | Organic (co)solvents | 25 | |
| p-Azidomethyl-L-phenylalanine (pAMF) + DBCO-PEG | Not specified, but 7-fold higher than pAzF | Not specified | Not specified | |
| p-Azido-L-phenylalanine (pAzF) + DBCO-PEG | Not specified | Not specified | Not specified | |
| [9+1]CPP + Benzyl Azide | 2.2 x 10⁻³ | Deuterated DMSO | 25 | |
| [11+1]CPP + Benzyl Azide | 4.5 x 10⁻⁴ | Deuterated DMSO | 25 | |
| fluor[11+1]CPP + Benzyl Azide | 4.7 x 10⁻³ | Deuterated DMSO | 25 | |
| m[9+1]CPP + Benzyl Azide | 9.6 x 10⁻³ | Deuterated DMSO | 25 |
Experimental Protocols
The following are general protocols for the use of this compound in SPAAC reactions. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: General Bioconjugation to a Cyclooctyne-Functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a cyclooctyne moiety (e.g., DBCO or BCN).
Materials:
-
Cyclooctyne-functionalized protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (optional, e.g., excess cyclooctyne or azide)
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis tubing)
Procedure:
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A 2- to 20-fold molar excess of this compound over the protein is a common starting point.
-
Ensure the final concentration of the organic solvent is low (<10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Reaction Quenching (Optional):
-
If desired, the reaction can be quenched by adding an excess of a quenching reagent to consume any unreacted starting material.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (observing a band shift), mass spectrometry (confirming the mass of the conjugate), and UV-Vis spectroscopy (if applicable).
-
Protocol 2: Modular Synthesis of a PROTAC using this compound
This protocol outlines the final SPAAC ligation step in a modular PROTAC synthesis, where a cyclooctyne-functionalized E3 ligase ligand is conjugated to a target protein ligand that has been modified with this compound.
Materials:
-
Target protein ligand functionalized with this compound (via its bromo group)
-
Cyclooctyne-functionalized E3 ligase ligand (e.g., DBCO-functionalized pomalidomide)
-
Reaction Solvent: Anhydrous DMSO or DMF
-
Purification equipment (e.g., reversed-phase HPLC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the this compound-functionalized target protein ligand and the cyclooctyne-functionalized E3 ligase ligand in the reaction solvent.
-
-
SPAAC Ligation:
-
Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.
-
Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Bromo-PEG6-azide to a Target Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulation half-life, enhanced stability, increased solubility, and reduced immunogenicity.[2] Bromo-PEG6-azide is a heterobifunctional linker that offers a versatile platform for protein modification.[3] It possesses a bromo group, which can react with nucleophiles like the thiol group of a cysteine residue, and an azide (B81097) group, which can be used for subsequent "click chemistry" reactions.[4][5]
This guide provides a detailed, step-by-step protocol for the conjugation of this compound to a target protein via the reaction of the bromo group with a free cysteine residue. It also covers the purification and characterization of the resulting protein-PEG conjugate.
Principle of the Reaction
The conjugation of this compound to a protein leverages the high nucleophilicity of the thiol group (-SH) present in cysteine residues. The bromo group (-Br) of the PEG linker is a good leaving group, and the thiol group of the cysteine will attack the carbon atom attached to the bromine, forming a stable thioether bond. This reaction is highly specific for cysteine residues within a pH range of 7.0-8.5.
The other end of the PEG linker contains an azide (-N3) group. This functional group is stable under the conditions required for the thiol-bromo reaction and remains available for subsequent orthogonal conjugation reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Materials and Reagents
-
Target protein with at least one accessible free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Analytical instruments: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-LC/MS)
Step 1: Preparation of the Target Protein
-
Protein Quantification: Accurately determine the concentration of the target protein solution using a standard protein assay (e.g., Bradford or BCA).
-
Buffer Exchange: If the protein is in a buffer containing thiols (e.g., DTT or 2-mercaptoethanol), it must be removed. Perform buffer exchange into a thiol-free reaction buffer (e.g., PBS, pH 7.2) using dialysis or a desalting column.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residue is involved in a disulfide bond, it must first be reduced.
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP to the protein solution.
-
Incubate at room temperature for 1-2 hours.
-
If DTT is used as the reducing agent, it must be removed prior to the addition of the this compound, as it contains a free thiol that will compete in the reaction. TCEP does not need to be removed if using maleimide-based chemistry, and the same principle can be applied cautiously here, though removal is recommended for cleaner reactions.
-
Step 2: Conjugation Reaction
-
Dissolve this compound: Immediately before use, dissolve the this compound in the reaction buffer or a compatible organic solvent like DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Molar Ratio: The optimal molar ratio of this compound to protein will depend on the protein and the number of accessible cysteine residues. A good starting point is a 10- to 20-fold molar excess of the PEG linker over the protein.
-
Reaction Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction: To stop the conjugation reaction, add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
Step 3: Purification of the PEGylated Protein
Purification is crucial to remove unreacted this compound, quenched linker, and any unmodified protein.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated protein from the smaller unreacted PEG linker and quenching reagents.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated protein.
-
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated species by IEX. This method can also potentially separate proteins with different degrees of PEGylation.
-
Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the target protein.
-
Equilibrate the column with a low-salt buffer.
-
Load the sample and elute with a salt gradient.
-
Analyze the collected fractions by SDS-PAGE.
-
Step 4: Characterization of the Protein-PEG Conjugate
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift. Note that PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the successful conjugation and determining the degree of PEGylation (the number of PEG chains attached to the protein).
-
MALDI-TOF MS: Provides the molecular weight of the intact protein-PEG conjugate.
-
ESI-LC/MS: Can be used to analyze the intact conjugate and, after proteolytic digestion, to identify the specific cysteine residue(s) that have been modified.
-
-
HPLC Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion HPLC (SE-HPLC) can be used to assess the purity of the conjugate.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Reaction pH | 7.2 - 7.5 | Optimal for specific reaction with thiol groups. |
| Molar Excess of this compound | 10-20 fold | Drives the reaction towards completion. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Sufficient time for conjugation. |
| Purification Method | SEC or IEX | Removal of unreacted PEG and unmodified protein. |
| SDS-PAGE Analysis | Increased apparent molecular weight | Confirmation of PEGylation. |
| Mass Spectrometry | Increased mass corresponding to protein + PEG | Confirmation of covalent attachment and degree of PEGylation. |
Diagrams
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
Application Notes: Bromo-PEG6-azide for Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker, which connects the antibody to the drug payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), efficacy, and toxicity.[1] Bromo-PEG6-azide is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker designed for ADC development. It features a terminal bromide group and an azide (B81097) group, separated by a hydrophilic 6-unit PEG spacer.[2][3]
The inclusion of the hydrophilic PEG spacer helps to mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacological properties of the resulting ADC.[1][4] The bromide serves as a stable leaving group for nucleophilic substitution, typically for conjugation to a thiol-containing payload, while the azide group enables highly efficient and specific "click chemistry" reactions for attachment to an alkyne-modified antibody. This dual functionality provides a robust and flexible platform for the synthesis of homogenous and effective ADCs.
Core Principles and Workflow
The development of an ADC using this compound involves a multi-step process that leverages two distinct chemical reactions: nucleophilic substitution to attach the drug to the linker and a subsequent cycloaddition (click chemistry) to conjugate the drug-linker complex to the antibody.
-
Drug-Linker Synthesis: The bromo- end of the this compound linker is reacted with a nucleophilic functional group on the cytotoxic payload. The bromide is an excellent leaving group, facilitating efficient reaction, often with a thiol group on the payload.
-
Antibody Modification: A complementary functional group for click chemistry, typically an alkyne, must be introduced into the antibody. This is often achieved through site-specific engineering, for example, by incorporating an unnatural amino acid with an alkyne side chain or by reacting a specific antibody residue with an alkyne-containing reagent.
-
Click Chemistry Conjugation: The azide group on the drug-linker intermediate is then covalently linked to the alkyne-modified antibody via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly specific, efficient, and biocompatible, resulting in a stable triazole linkage.
-
Purification and Characterization: The final ADC is purified to remove unconjugated antibody, free drug-linker, and other reagents. A critical step in characterization is determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.
Experimental Workflow for ADC Synthesis
Caption: General workflow for ADC development using this compound.
Protocols
Protocol 1: Synthesis of Payload-PEG6-azide Intermediate
This protocol describes a general method for conjugating a thiol-containing cytotoxic payload to the bromo- end of the this compound linker.
Materials:
-
Thiol-containing cytotoxic payload
-
This compound (M.W. 414.3 g/mol )
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, nitrogen or argon supply
Procedure:
-
Dissolve the thiol-containing payload (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (2.0-3.0 eq) to the solution to act as a non-nucleophilic base, deprotonating the thiol to the more reactive thiolate.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress using an appropriate method (e.g., LC-MS, TLC) until the payload starting material is consumed.
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the Payload-PEG6-azide conjugate.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 2: Antibody-Drug Conjugation via CuAAC (Click Chemistry)
This protocol outlines the copper-catalyzed click reaction to conjugate the Payload-PEG6-azide to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-PEG6-azide (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Desalting columns for buffer exchange
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Payload-PEG6-azide at a concentration of 10-20 mM in DMSO.
-
Freshly prepare the Sodium Ascorbate solution immediately before use.
-
-
Catalyst Complex Formation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA).
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the alkyne-modified antibody solution (e.g., at 5-10 mg/mL), add the Payload-PEG6-azide solution. A typical molar excess is 5-10 fold over the antibody.
-
Add the pre-formed Cu(I)-THPTA catalyst complex to the antibody/payload mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting ADC from excess reagents using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a buffer appropriate for antibody stability (e.g., PBS pH 7.4).
-
Visualization of the CuAAC Reaction
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 3: ADC Characterization - DAR Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. It can be determined using several methods, including UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
A. DAR by UV-Vis Spectroscopy This method is rapid but provides only an average DAR value. It requires the drug to have a distinct UV absorbance from the antibody.
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the λₘₐₓ of the drug payload (e.g., λ₁).
-
Calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) using the Beer-Lambert law and simultaneous equations, correcting for the drug's contribution at 280 nm.
-
Calculate the average DAR using the formula: DAR = C_Drug / C_Ab .
B. DAR by LC-MS LC-MS provides both the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate heavy and light chains. For analysis of reduced ADC, add Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubate at 37°C for 30 minutes. Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectra.
-
LC-MS Analysis:
-
LC System: UHPLC system with a reversed-phase column suitable for proteins.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different species (unconjugated, and drug-loaded antibody/chains).
-
Calculate the relative abundance of each species from the peak areas in the chromatogram or deconvoluted spectrum.
-
Calculate the average DAR by a weighted average of the different species.
-
Data Presentation
Quantitative data is essential for evaluating the success of ADC synthesis and the properties of the final conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₂₈BrN₃O₆ | |
| Molecular Weight | 414.3 g/mol | |
| Purity | >95% | |
| Appearance | Varies (e.g., solid, oil) | - |
| Solubility | Soluble in aqueous media and organic solvents (e.g., DMF, DMSO) | |
Table 2: Representative Impact of PEG Linker Length on ADC Pharmacokinetics Data below is illustrative, based on established trends where longer PEG chains (up to a threshold) decrease plasma clearance. A study on glucuronide-MMAE linkers showed clearance decreased significantly up to PEG8, after which the effect plateaued.
| Linker Type | Representative Clearance (mL/day/kg) | Relative In Vivo Performance |
| Non-PEGylated | 20.5 | Baseline |
| Short PEG (e.g., PEG2) | 15.2 | Improved |
| PEG6 | 8.1 | Significantly Improved |
| Longer PEG (e.g., PEG12) | 5.5 | Optimal |
Table 3: Example Calculation for Average DAR by UV-Vis Spectroscopy This table presents hypothetical data for an ADC.
| Parameter | Value |
| ADC Absorbance at 280 nm (A₂₈₀) | 1.250 |
| ADC Absorbance at λ₁ (A_λ₁) | 0.350 |
| Antibody Ext. Coeff. at 280 nm (ε_Ab,₂₈₀) | 210,000 M⁻¹cm⁻¹ |
| Drug Ext. Coeff. at λ₁ (ε_Drug,λ₁) | 25,000 M⁻¹cm⁻¹ |
| Drug Ext. Coeff. at 280 nm (ε_Drug,₂₈₀) | 5,000 M⁻¹cm⁻¹ |
| Calculated C_Drug (A_λ₁ / ε_Drug,λ₁) | 1.40 x 10⁻⁵ M |
| Corrected A₂₈₀ for Antibody | 1.180 |
| Calculated C_Ab (Corrected A₂₈₀ / ε_Ab,₂₈₀) | 0.56 x 10⁻⁵ M |
| Average DAR (C_Drug / C_Ab) | 2.5 |
Table 4: Example DAR Distribution Data from LC-MS Analysis This table presents hypothetical data for a site-specifically conjugated ADC.
| Species | Drug Load (D) | Relative Abundance (%) | Weighted Value (% x D) |
| Unconjugated Antibody | 0 | 5 | 0 |
| Single-Loaded Antibody | 1 | 15 | 15 |
| Double-Loaded Antibody | 2 | 80 | 160 |
| Total | 100 | 175 | |
| Average DAR (Total Weighted Value / 100) | 1.75 |
Mechanism of Action of a Resulting ADC
The ultimate goal of ADC development is to create a therapeutic that effectively kills target cells while minimizing harm to healthy tissue.
Cellular Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
This compound is a versatile and valuable tool for the development of next-generation antibody-drug conjugates. Its defined length, hydrophilicity, and dual-reactive handles for sequential conjugation provide researchers with precise control over ADC construction. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of ADCs, potentially leading to a wider therapeutic window. The use of click chemistry for the final conjugation step ensures high efficiency and the formation of a stable bond, contributing to the overall homogeneity and stability of the final ADC product. These features make this compound an attractive linker for researchers aiming to optimize ADC design and performance.
References
Application Notes and Protocols for Bromo-PEG6-azide Reaction with Alkyne-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1] This reaction enables the precise conjugation of biomolecules under mild, aqueous conditions, making it an invaluable tool in drug development, proteomics, and various life science research applications.[2][3] Bromo-PEG6-azide is a heterobifunctional linker that incorporates a terminal azide (B81097) group for click chemistry and a bromo group for nucleophilic substitution, connected by a hydrophilic hexaethylene glycol (PEG6) spacer.[4][5] The PEG spacer enhances aqueous solubility and reduces steric hindrance of the conjugated molecules.
These application notes provide detailed protocols for the use of this compound in the PEGylation of alkyne-modified biomolecules, such as proteins and peptides. The protocols cover the CuAAC reaction, purification of the resulting conjugate, and characterization methods.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H28BrN3O6 | |
| Molecular Weight | 414.3 g/mol | |
| Purity | >96% | |
| Appearance | Oil | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Table 2: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Notes |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound Molar Excess | 10-50 fold | Optimization may be required based on the number of alkyne groups. |
| Copper(II) Sulfate (CuSO4) Concentration | 0.1 - 1 mM | A stock solution (e.g., 100 mM in water) is recommended. |
| Ligand (e.g., THPTA, TBTA) Concentration | 5-fold molar excess over CuSO4 | Ligands stabilize the Cu(I) oxidation state and protect biomolecules. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 10-50 mM | A fresh stock solution (e.g., 1 M in water) is crucial for efficient reaction. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Avoid buffers that can coordinate with copper. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by analytical techniques. |
| Solvent | Aqueous buffer, may contain up to 10% DMSO | DMSO can be used to dissolve hydrophobic reagents. |
Note: The optimal conditions should be determined empirically for each specific biomolecule and application.
Experimental Protocols
Protocol 1: Introduction of an Alkyne Handle onto a Biomolecule
Prior to reacting with this compound, the biomolecule of interest must be modified to contain a terminal alkyne group. This can be achieved through various methods, including the use of NHS ester-functionalized alkynes to react with primary amines (lysine residues) on a protein.
Materials:
-
Biomolecule (e.g., protein, peptide)
-
Alkyne-PEG4-NHS Ester (or similar alkyne-NHS ester)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the Alkyne-PEG4-NHS ester in DMSO (e.g., 10 mM).
-
Add a 10-50 fold molar excess of the alkyne-NHS ester stock solution to the biomolecule solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted alkyne-NHS ester using a size-exclusion chromatography column equilibrated with the conjugation buffer.
-
The resulting alkyne-modified biomolecule is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of an alkyne-modified biomolecule with this compound using a copper(I) catalyst generated in situ.
Materials:
-
Alkyne-modified biomolecule (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO4) stock solution (100 mM in water)
-
Ligand (e.g., THPTA) stock solution (500 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the conjugation buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Add a 10-50 fold molar excess of the this compound solution to the biomolecule solution.
-
In a separate tube, prepare the copper-ligand catalyst premix by adding the CuSO4 stock solution to the ligand stock solution to achieve a final 1:5 molar ratio of copper to ligand. Vortex briefly.
-
Add the copper-ligand premix to the reaction mixture containing the biomolecule and this compound to a final copper concentration of 0.1-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.
Protocol 3: Purification of the PEGylated Biomolecule
After the CuAAC reaction, it is crucial to remove excess reagents, including the copper catalyst, ligand, and unreacted this compound.
Methods:
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated biomolecule from smaller, unreacted components. Use a column with an appropriate molecular weight cutoff.
-
Dialysis/Ultrafiltration: These techniques separate molecules based on size using a semi-permeable membrane. Choose a membrane with a molecular weight cutoff (MWCO) that retains the PEGylated biomolecule while allowing smaller molecules to pass through.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is suitable for purifying peptides and smaller biomolecules based on their hydrophobicity.
General SEC Purification Procedure:
-
Equilibrate the SEC column (e.g., PD-10) with an appropriate buffer (e.g., PBS).
-
Load the entire reaction mixture onto the column.
-
Elute the PEGylated biomolecule according to the manufacturer's instructions.
-
Collect the fractions containing the purified conjugate.
Protocol 4: Characterization of the PEGylated Biomolecule
The success of the conjugation and the purity of the final product can be assessed using various analytical techniques.
Methods:
-
SDS-PAGE: A shift in the molecular weight of the biomolecule on an SDS-PAGE gel will indicate successful PEGylation.
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the degree of PEGylation.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the biomolecule and, if a chromophore is present on the PEG linker, the degree of labeling.
-
HPLC: Can be used to assess the purity of the final product.
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: General experimental workflow for PEGylation via CuAAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Efficiency | - Inactive catalyst- Low biomolecule concentration- Steric hindrance | - Use freshly prepared sodium ascorbate.- Increase the concentration of reactants.- Optimize the linker length or attachment site. |
| Biomolecule Precipitation | - High concentration of organic solvent- Aggregation due to modification | - Keep DMSO concentration below 10%.- Optimize buffer conditions (pH, ionic strength).- Add a non-ionic detergent. |
| Non-specific Binding | - Hydrophobic interactions | - Include a mild detergent in purification buffers.- Optimize the purification method. |
| Biomolecule Degradation | - Oxidation by reactive oxygen species | - Ensure a sufficient excess of ligand.- Degas solutions to remove oxygen. |
Conclusion
The reaction of this compound with alkyne-modified biomolecules via CuAAC is a robust and versatile method for PEGylation. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful bioconjugation technique. Careful optimization of reaction conditions and appropriate purification and characterization are essential for obtaining high-quality PEGylated biomolecules for a wide range of applications in research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 2062663-64-1 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Bromo-PEG6-azide in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-azide is a versatile, heterobifunctional linker that enables a powerful two-step labeling strategy for live-cell imaging of proteins. This molecule possesses two key functional groups: a bromo group for covalent attachment to proteins and an azide (B81097) group for subsequent bioorthogonal ligation with a fluorescent probe via click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility and biocompatibility.
This two-step approach offers temporal and spatial control over protein labeling, allowing for pulse-chase experiments to study protein trafficking, dynamics, and localization in living cells. The initial covalent labeling with the bromo group targets nucleophilic amino acid residues, primarily cysteines, on the protein of interest. The subsequent click chemistry reaction with a fluorescently-tagged alkyne provides a highly specific and efficient method for visualizing the labeled protein. This methodology is an alternative to genetic tagging with fluorescent proteins and is particularly useful for labeling endogenous proteins or for applications where precise control over fluorophore introduction is required.
Principle of Two-Step Labeling
The live-cell imaging strategy using this compound involves two sequential steps:
-
Protein Alkylation: The bromo group of this compound acts as an electrophile that reacts with nucleophilic residues on the target protein, such as the thiol group of cysteine, forming a stable covalent bond. This initial step "tags" the protein of interest with the linker.
-
Bioorthogonal Labeling (Click Chemistry): The azide group on the now protein-conjugated linker is a bioorthogonal handle. It does not react with native cellular components. A fluorescent probe functionalized with a strained alkyne (e.g., DBCO or BCN) is introduced, which then specifically and rapidly reacts with the azide via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click" reaction attaches the fluorophore to the target protein, enabling its visualization by fluorescence microscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₈BrN₃O₆ |
| Molecular Weight | 414.29 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water and most organic solvents |
| Reactive Group 1 | Bromo (reacts with nucleophiles, e.g., thiols) |
| Reactive Group 2 | Azide (reacts with alkynes via click chemistry) |
| Spacer Arm | 28.9 Å (PEG6) |
Table 2: Recommended Starting Concentrations and Incubation Times for Live-Cell Labeling
| Step | Reagent | Concentration Range | Incubation Time | Temperature |
| 1. Protein Alkylation | This compound | 10 - 100 µM | 30 - 60 min | 37°C |
| 2. Wash Step | Pre-warmed cell culture medium | - | 3 x 5 min | 37°C |
| 3. Click Chemistry | Alkyne-fluorophore (e.g., DBCO-dye) | 1 - 10 µM | 15 - 30 min | 37°C |
| 4. Final Wash | Pre-warmed cell culture medium | - | 2 x 5 min | 37°C |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and target protein.
Experimental Protocols
Protocol 1: General Procedure for Two-Step Labeling of Intracellular Proteins in Live Cells
This protocol describes a general method for labeling endogenous or overexpressed proteins containing reactive cysteine residues within living cells.
Materials:
-
This compound
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-488, DBCO-546, DBCO-647)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging system (e.g., confocal microscope with an environmental chamber)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence and normal growth. Cells should be at 60-80% confluency at the time of labeling.
-
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1-5 mM stock solution of the alkyne-fluorophore in DMSO.
-
Note: Store stock solutions at -20°C, protected from light and moisture.
-
-
Step 1: Protein Alkylation
-
Prepare the this compound labeling medium by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10-100 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash Step:
-
Remove the labeling medium and wash the cells three times with pre-warmed, complete cell culture medium. Incubate for 5 minutes during each wash to ensure the removal of unreacted this compound.
-
-
Step 2: Click Chemistry Labeling
-
Prepare the alkyne-fluorophore labeling medium by diluting the stock solution in pre-warmed, complete cell culture medium to a final concentration of 1-10 µM.
-
Add the alkyne-fluorophore labeling medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Final Wash and Imaging:
-
Remove the alkyne-fluorophore labeling medium and wash the cells twice with pre-warmed, phenol (B47542) red-free imaging medium.
-
Add fresh phenol red-free imaging medium to the cells.
-
The cells are now ready for live-cell imaging.
-
Protocol 2: Cell Viability and Cytotoxicity Assay
It is crucial to assess the potential toxicity of this compound and the fluorescent probe at the determined optimal concentrations.
Materials:
-
Cells of interest
-
This compound
-
Alkyne-fluorophore
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)
-
96-well plate
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not result in overgrowth during the course of the experiment.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the intended labeling duration (e.g., 1 hour). Also, treat a separate set of cells with the final concentration of the alkyne-fluorophore and a combination of both reagents. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the appropriate output (e.g., absorbance or fluorescence) and calculate the percentage of viable cells relative to the untreated control.
Visualizations
Caption: Workflow for two-step live-cell protein labeling.
Caption: Conceptual diagram of labeling a protein within a signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unreacted reagents. | Increase the number and duration of wash steps. Use a phenol red-free imaging medium. |
| Non-specific binding of the linker or fluorophore. | Decrease the concentration of the this compound or the alkyne-fluorophore. Optimize the incubation times. | |
| Low or No Signal | Inefficient protein alkylation. | Increase the concentration of this compound or the incubation time. Ensure the target protein has accessible nucleophilic residues. |
| Inefficient click reaction. | Ensure the alkyne-fluorophore is of high quality and has not degraded. Increase the concentration or incubation time for the click reaction. | |
| Cell Death or Stress | Cytotoxicity of the labeling reagents. | Perform a cytotoxicity assay to determine the optimal non-toxic concentrations. Reduce the incubation times. |
Troubleshooting & Optimization
Troubleshooting low yield in Bromo-PEG6-azide conjugation reactions.
Welcome to the technical support center for Bromo-PEG6-azide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to achieving high-yield conjugations with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conjugation product. What are the potential primary causes?
A1: Low or no yield in your this compound conjugation reaction can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and the inherent reactivity of your substrate. Key areas to investigate include:
-
Reagent Integrity:
-
Hydrolysis of the Bromo Group: The alkyl bromide can hydrolyze to an alcohol, especially under basic conditions (pH > 8-9), rendering the PEG linker inactive for nucleophilic substitution.[1]
-
Degradation of the Azide (B81097) Group: While generally stable, the azide group can be sensitive to certain reducing agents.
-
Purity of the this compound: Ensure the reagent is of high purity and has been stored correctly, typically at -20°C, to prevent degradation.[2]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: The pH of the reaction buffer is critical. For reactions with thiols (cysteine residues), a pH range of 7.5-8.5 is generally recommended to ensure the thiol is sufficiently nucleophilic (in its thiolate form) without promoting excessive hydrolysis of the bromo group. For reactions with primary amines (lysine residues), a pH of 8.0-9.0 is often used.
-
Inappropriate Temperature: While elevated temperatures can increase the reaction rate, they can also accelerate the hydrolysis of the bromo group and potentially denature the biomolecule. A starting point is room temperature, with the possibility of gentle heating (e.g., 37°C) if the reaction is sluggish.
-
Insufficient Molar Excess of this compound: A molar excess of the PEG linker is typically required to drive the reaction to completion. A 3 to 10-fold molar excess over the biomolecule is a common starting point.
-
-
Issues with the Biomolecule:
-
Steric Hindrance: The target functional group (e.g., a cysteine or lysine (B10760008) residue) on your biomolecule may be in a sterically hindered environment, preventing the this compound from accessing it.
-
Oxidized Thiols: If you are targeting a cysteine residue, ensure it is in its reduced, free thiol form. Disulfide bonds will not react. The use of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation may be necessary.
-
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and reactivity of your this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the reagent at -20°C in a tightly sealed container, protected from moisture and light.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. For preparing stock solutions, use anhydrous solvents like DMF or DMSO. Aqueous stock solutions should be prepared fresh and used immediately due to the potential for hydrolysis of the bromo group.
Q3: How can I monitor the progress of my conjugation reaction?
A3: Several analytical techniques can be employed to monitor the progress of your conjugation reaction:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the unreacted biomolecule, the PEGylated product, and other reaction components, and to confirm the mass of the conjugate.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, a shift in the molecular weight corresponding to the addition of the this compound (MW: 414.3 g/mol ) can be observed.
-
HPLC (High-Performance Liquid Chromatography): Both reverse-phase and size-exclusion HPLC can be used to separate and quantify the starting materials and the product.
Q4: What are the common side reactions to be aware of?
A4: Besides the desired conjugation, a few side reactions can occur, potentially leading to low yield and product heterogeneity:
-
Hydrolysis of the Bromo Group: As mentioned, the bromo group can be hydrolyzed to an alcohol, especially at higher pH and temperature, leading to an inactive PEG linker.[1]
-
Reaction with Other Nucleophiles: If other nucleophilic groups are present and accessible on your biomolecule (e.g., histidine, serine), non-specific conjugation might occur, though typically at a slower rate than with thiols or primary amines.
-
Azide Reduction: If reducing agents are present in the reaction mixture, the azide group can be reduced to an amine. This is particularly relevant if you are using reducing agents like DTT to maintain thiols in a reduced state. TCEP is generally a better choice as it is less likely to reduce azides.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions to improve your this compound conjugation yield.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degraded this compound | Purchase fresh reagent and ensure proper storage at -20°C. Prepare stock solutions fresh in anhydrous solvent. |
| Suboptimal pH | Optimize the pH of the reaction buffer. For thiols, try a range of pH 7.5-8.5. For amines, explore pH 8.0-9.0. | |
| Low Reaction Temperature | If the reaction is slow at room temperature, try incubating at 37°C. Monitor for potential hydrolysis. | |
| Insufficient Molar Excess of PEG Linker | Increase the molar ratio of this compound to your biomolecule (e.g., 5x, 10x, or higher). | |
| Oxidized Thiols (for cysteine conjugation) | Pre-treat your biomolecule with a reducing agent like TCEP to ensure free thiols are available. | |
| Steric Hindrance at the Conjugation Site | Consider using a longer PEG linker if available, or re-engineering the biomolecule to expose the target residue. | |
| Multiple Products or Product Heterogeneity | Non-specific Conjugation | Optimize the reaction pH to favor the desired reaction. A lower pH can sometimes increase specificity for N-terminal amine labeling over lysine residues. |
| Hydrolysis of the Bromo Group | Perform the reaction at a lower pH and temperature if possible. Minimize reaction time. | |
| Disulfide Scrambling (for cysteine conjugation) | Ensure a reducing agent is present during the reaction if disulfide bond formation is a concern. | |
| Product Degradation | Instability of the Biomolecule | Ensure the reaction buffer and conditions are compatible with the stability of your biomolecule. |
| Cleavage of the Linker | The ether linkages in the PEG chain are generally stable. If cleavage is observed, investigate potential contaminants in the reaction mixture. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide with a free cysteine residue. Optimization of the reaction conditions may be necessary for your specific peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.5, containing EDTA (1 mM)
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (10 mM in water)
-
Anhydrous DMF or DMSO
-
Quenching solution: N-acetylcysteine or L-cysteine (100 mM in water)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
To ensure the cysteine is in its reduced form, add TCEP solution to a final concentration of 1-2 molar equivalents relative to the peptide. Incubate for 30 minutes at room temperature.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 equivalents) of the this compound stock solution to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.
-
-
Quenching:
-
Once the reaction is complete, add an excess (e.g., 5-10 equivalents relative to the initial amount of this compound) of the quenching solution to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and quenching agent using reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and analytical HPLC.
-
Visualizations
Caption: A troubleshooting workflow for low yield in this compound conjugation.
Caption: Chemical reaction pathway for this compound conjugation to a thiol-containing biomolecule.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of polyethylene (B3416737) glycol (PEG) derivatives for optimizing the linker in Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity, facilitating the formation of a stable and productive ternary complex.[2] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule, and their flexibility, which allows the two ligands to adopt various conformations to enable the formation of the ternary complex.[1]
Q2: How does the length of a PEG linker impact the activity of a PROTAC?
The length of the PEG linker is a crucial parameter that significantly influences the efficacy of a PROTAC. An optimal linker length is necessary to correctly position the target protein and the E3 ligase for efficient ubiquitination. If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if the linker is excessively long, it may not effectively bring the two proteins together, leading to a non-productive complex and reduced degradation efficiency. The ideal linker length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.
Q3: What is the "hook effect" in the context of PROTACs and how do PEG linkers influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The characteristics of the linker, including its length and flexibility, can affect the concentration at which the hook effect becomes prominent. A well-designed linker that promotes positive cooperativity in the formation of the ternary complex can help to lessen the hook effect.
Q4: What are the advantages and disadvantages of using PEG linkers compared to alkyl linkers?
PEG linkers offer several advantages, including excellent hydrophilicity, which can enhance the water solubility and cell permeability of PROTAC molecules. Their flexibility is also beneficial for allowing the PROTAC to adopt an optimal conformation for ternary complex formation. However, compared to alkyl-based linkers, PEG linkers may exhibit lower metabolic stability and can be more complex and costly to synthesize. Alkyl linkers are chemically stable and synthetically accessible but are generally more hydrophobic, which can limit aqueous solubility and cellular uptake.
Troubleshooting Guides
Issue 1: My PROTAC with a PEG linker shows good binding to the target protein and E3 ligase individually, but there is little to no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even minor adjustments in length can have a substantial impact on degradation efficacy. Systematically testing different lengths is the most direct way to address this issue.
-
-
Possible Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: The flexibility of the PEG linker may not be ideal for the specific protein-protein interactions required for a stable ternary complex.
-
Solution: Directly evaluate the formation of the ternary complex using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This will provide direct evidence of whether the PROTAC is capable of bringing the two proteins together.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Explanation: The hydrophilicity of the PEG linker, while beneficial for solubility, can sometimes impede passive diffusion across the cell membrane.
-
Solution: Assess the cell permeability of your PROTAC using assays like the Caco-2 permeability assay. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers that balance hydrophilicity and hydrophobicity.
-
Issue 2: I am observing a very pronounced hook effect at high PROTAC concentrations.
-
Possible Cause 1: High-Affinity Binary Interactions.
-
Explanation: If the individual ligands of the PROTAC have very high affinities for their respective proteins, the formation of binary complexes will be favored at high concentrations, leading to a pronounced hook effect.
-
Solution: Consider designing PROTACs with ligands that have slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.
-
-
Possible Cause 2: Suboptimal Linker Conformation.
-
Explanation: The PEG linker may be adopting conformations that favor the formation of binary complexes over the productive ternary complex.
-
Solution: Experiment with linkers of different lengths and compositions. Introducing more rigid elements into the linker can alter its conformational dynamics and potentially lead to a more productive ternary complex.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC₅₀ | Dₘₐₓ | Reference |
| ERα | VHL | 12-atom PEG | Less Potent | - | |
| ERα | VHL | 16-atom PEG | More Potent | - | |
| TBK1 | VHL | < 12 atoms | No Degradation | - | |
| TBK1 | VHL | 12-29 atoms | Submicromolar | >90% | |
| BTK | CRBN | 2 PEG units | - | - | |
| BTK | CRBN | ≥ 4 PEG units | More Potent | - |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific cell line and experimental conditions.
Table 2: Influence of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| 3-PEG | 850 | 3.5 | 150 |
| 4-PEG | 894 | 3.3 | 160 |
| 5-PEG | 938 | 3.1 | 170 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Mandatory Visualization
Caption: The general mechanism of action for a PROTAC.
Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)
This protocol outlines a general methodology for using SPR to evaluate the formation and stability of the ternary complex.
General Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
-
Binary Interaction Analysis:
-
First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.
-
Separately, determine the binary binding affinity of the PROTAC to the second protein partner in solution.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
An increase in the binding response compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
Kinetic and affinity data for the ternary complex can be derived from the sensorgrams. This can also be used to determine the cooperativity of the complex formation.
-
References
Technical Support Center: Enhancing Bromo-PEG6-azide Click Chemistry Efficiency
Welcome to the technical support center for optimizing Bromo-PEG6-azide click chemistry reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional molecule featuring a terminal azide (B81097) group and a bromo group, connected by a six-unit polyethylene (B3416737) glycol (PEG) linker. The azide group makes it a prime reagent for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] It is commonly used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[1]
Q2: Which type of click chemistry should I use with this compound: CuAAC or SPAAC?
A2: The choice between CuAAC and SPAAC depends on your experimental context, particularly the sensitivity of your biomolecules to copper.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) is a highly efficient and widely used reaction that requires a copper(I) catalyst.[2] It is generally faster and uses simple terminal alkynes. However, the copper catalyst can be cytotoxic or interfere with certain biological systems.[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO or BCN). This method is ideal for applications in living cells or with sensitive biomolecules where copper toxicity is a concern.
Q3: How does the PEG6 linker in this compound affect the click reaction?
A3: The polyethylene glycol (PEG) linker offers several advantages in bioconjugation. It can enhance the solubility and bioavailability of the resulting conjugate. In the context of the click reaction itself, the flexible PEG linker can help to minimize steric hindrance between the azide and the alkyne, potentially improving reaction efficiency, especially with bulky binding partners.
Q4: What are the key factors to consider for optimizing the efficiency of a CuAAC reaction with this compound?
A4: To maximize the efficiency of your CuAAC reaction, you should focus on optimizing the following parameters:
-
Catalyst System: The choice of copper source, reducing agent, and ligand is critical.
-
Solvent: The solvent system can significantly impact reaction rates.
-
Reactant Concentrations: The concentrations of your azide, alkyne, and catalyst components play a crucial role.
-
Temperature and Reaction Time: These parameters should be monitored and optimized for your specific substrates.
-
Oxygen Exclusion: Copper(I) is susceptible to oxidation, so minimizing oxygen in the reaction is important.
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction of this compound with terminal alkynes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst due to oxidation of Cu(I) to Cu(II). | Ensure all solutions are freshly prepared. Degas solvents to remove oxygen. Use a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) state. |
| Poor solubility of reactants or catalyst. | Use a co-solvent system such as DMSO/water or t-BuOH/water to improve solubility. | |
| Steric hindrance between the azide and alkyne. | While the PEG linker helps, ensure your alkyne partner is not excessively bulky near the reaction site. Consider extending the linker if possible. | |
| Incorrect reagent stoichiometry. | Typically, a slight excess of one reactant (often the less precious one) is used. Optimize the ratio of azide to alkyne. | |
| Slow Reaction Rate | Suboptimal catalyst concentration or ligand choice. | Increase the catalyst concentration or screen different copper-coordinating ligands (e.g., TBTA, THPTA) which can accelerate the reaction. |
| Low reaction temperature. | While many click reactions proceed at room temperature, gentle heating (e.g., to 37-45°C) can sometimes increase the rate. | |
| Inefficient solvent system. | Water has been shown to accelerate the rate of CuAAC reactions. Experiment with different aqueous/organic solvent mixtures. | |
| Side Product Formation | Oxidative homocoupling of the alkyne. | This can occur in the presence of Cu(II) and oxygen. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present. |
| Degradation of sensitive biomolecules. | If working with proteins or nucleic acids, copper-generated reactive oxygen species can cause damage. Use a protective ligand like THPTA in a 5:1 ligand-to-copper ratio. Consider switching to a copper-free SPAAC reaction. | |
| Difficulty in Product Purification | Residual copper catalyst. | Use a copper chelating agent during workup or pass the reaction mixture through a copper-scavenging resin. |
| Unreacted starting materials. | Monitor the reaction by TLC or LC-MS to ensure completion. Optimize reaction time and conditions to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a starting point for the copper-catalyzed click reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., DMSO/water mixture)
-
Nitrogen or Argon gas (for degassing)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your alkyne-containing molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water (if using).
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-containing molecule in your chosen solvent system (e.g., a 1:1 mixture of DMSO and water). The final concentrations should typically be in the range of 0.1 to 10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Catalyst Addition:
-
If using a ligand, first mix the CuSO₄ solution with the THPTA solution. A common ratio is 1:5 copper to ligand.
-
Add the copper (or copper/ligand) solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS until the starting materials are consumed. Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes | Reference |
| Alkyne Concentration | 2 µM - 5 mM | Higher concentrations generally lead to faster reactions. For biomolecules, concentrations are often in the low µM range. | |
| Azide Concentration | 1.1 - 2 fold excess over alkyne | A slight excess of the more accessible reagent is often used. | |
| CuSO₄ Concentration | 0.05 - 0.25 mM | Higher concentrations can accelerate the reaction but may also increase side reactions or biomolecule damage. | |
| Ligand:Copper Ratio | 5:1 (for THPTA) | This ratio is recommended to protect biomolecules from oxidative damage. | |
| Sodium Ascorbate Concentration | 5 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I). |
Visualizing Workflows and Concepts
Diagram 1: General CuAAC Workflow
Caption: A streamlined workflow for performing a CuAAC reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield click reactions.
References
Technical Support Center: Purification of Bromo-PEG6-azide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Bromo-PEG6-azide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities can originate from the synthesis of the this compound itself or from its subsequent reaction. Potential impurities include:
-
Unreacted starting materials: Such as the corresponding PEG-diol or a partially brominated/azidated PEG intermediate.
-
Byproducts of Williamson Ether Synthesis (for the PEG backbone): Alkenes and alcohols can form as side products, especially if sterically hindered reagents are used.
-
Byproducts of Azide (B81097) Introduction: If the azide is introduced via nucleophilic substitution of a halide, elimination byproducts can occur. Incomplete reaction can also leave starting halide compounds.[1]
-
Solvents and Reagents: Residual solvents like DMF or acetonitrile (B52724), and reagents like sodium azide, may be present.[1]
-
Hydrolysis products: The ether linkages in the PEG chain can be susceptible to cleavage under strong acidic conditions, though this is less common under standard purification conditions.
Q2: Which chromatographic technique is most suitable for purifying this compound reaction products?
A2: Due to the polar nature of the PEG chain, both normal-phase and reverse-phase chromatography can be employed. The choice depends on the polarity of the desired product and the impurities.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. For polar compounds like this compound, a more polar solvent system, such as methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297), is often required.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water and acetonitrile or methanol). This is often the preferred method for purifying polar organic molecules.[2][3]
Q3: My this compound product is streaking on the TLC plate during method development for flash chromatography. What could be the cause and how can I fix it?
A3: Streaking of polar compounds like PEG derivatives on silica TLC plates is a common issue. It can be caused by strong interactions with the silica gel. To mitigate this, you can:
-
Increase the polarity of the mobile phase: Adding a small amount of a highly polar solvent like methanol can help to reduce streaking.
-
Use a solvent modifier: Adding a small percentage of an acid (like acetic acid) or a base (like triethylamine (B128534) or ammonium (B1175870) hydroxide) to the mobile phase can improve the peak shape, depending on the nature of your product and impurities. For amine-containing compounds, a basic modifier is often helpful.
-
Consider a different stationary phase: If streaking persists, using a less acidic stationary phase like alumina (B75360) or a bonded silica phase (e.g., diol) might be beneficial.
Q4: Are the bromo and azide functional groups stable during purification?
A4: Both the alkyl bromide and azide functional groups are generally stable under standard chromatographic conditions. However, prolonged exposure to acidic or basic conditions on silica gel could potentially lead to some degradation. It is advisable to use deactivated silica gel or to run the purification relatively quickly. For sensitive compounds, adding a small amount of a neutralizer like triethylamine to the mobile phase can help if degradation is suspected.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Problem 1: Low recovery of the desired product after flash chromatography.
| Possible Cause | Recommended Solution |
| Product is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar mobile phase (e.g., a higher percentage of methanol in dichloromethane). Consider using a deactivated silica gel or an alternative stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase flash chromatography). |
| Product is co-eluting with a major impurity. | Optimize the mobile phase composition by trying different solvent systems. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. |
| Product is unstable on silica gel. | Minimize the time the product is on the column by using a faster flow rate. Deactivate the silica gel with a suitable agent (e.g., triethylamine) before use. |
| Improper sample loading. | For polar compounds, a "dry load" technique is often preferred. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. |
Problem 2: The purified product is still not pure enough according to NMR or LC-MS analysis.
| Possible Cause | Recommended Solution |
| Insufficient separation of closely eluting impurities. | For flash chromatography, try a shallower gradient. For HPLC, optimize the gradient profile and consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher resolution. |
| Presence of non-UV active impurities. | If you are relying on a UV detector, you may not be seeing all impurities. Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosom Detector (CAD) if available. Mass spectrometry is also an excellent tool for identifying impurities. |
| The impurity is an isomer of your product. | Isomeric impurities can be very difficult to separate. High-resolution HPLC with careful method development may be required. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for the purification of this compound reaction products. Note: These protocols will likely require optimization for your specific reaction mixture.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is suitable for the purification of moderately polar compounds.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
For a "dry load," add silica gel to the dissolved sample, evaporate the solvent to obtain a free-flowing powder.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% dichloromethane or a mixture of hexanes and ethyl acetate).
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor by TLC.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Evaporate the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase HPLC Purification
This protocol is suitable for the purification of polar, water-soluble compounds.
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC System and Column:
-
Use a preparative HPLC system with a UV detector (or ELSD/CAD/MS).
-
A C18 column is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol (often with 0.1% formic acid or trifluoroacetic acid).
-
Start with a high percentage of Mobile Phase A and run a gradient to increase the percentage of Mobile Phase B. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
-
Elution and Fraction Collection:
-
Inject the sample onto the column.
-
Collect fractions based on the detector signal corresponding to the desired product.
-
-
Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).
-
Quantitative Data Summary
The following tables provide typical starting parameters for the purification of small, polar PEGylated molecules. These should be optimized for your specific product.
Table 1: Typical Parameters for Normal-Phase Flash Chromatography
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase A | Dichloromethane or Hexanes/Ethyl Acetate |
| Mobile Phase B | Methanol or Ethyl Acetate |
| Gradient Profile | 0-10% B over 10-20 column volumes |
| Flow Rate | 20-50 mL/min (for a 40g column) |
| Detection | TLC with a suitable stain (e.g., permanganate) |
Table 2: Typical Parameters for Preparative Reverse-Phase HPLC
| Parameter | Value/Range |
| Stationary Phase | C18-bonded silica (5-10 µm) |
| Column Dimensions | 20-50 mm ID x 150-250 mm length |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Profile | 5-95% B over 30-60 minutes |
| Flow Rate | 10-50 mL/min |
| Detection | UV at a suitable wavelength, ELSD, or MS |
Visualizations
References
Addressing solubility issues of Bromo-PEG6-azide in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bromo-PEG6-azide in aqueous buffers.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
When this compound fails to dissolve in an aqueous buffer, it can manifest as a cloudy solution, visible particulates, or an oily film. This guide provides a stepwise approach to troubleshoot and resolve this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Step 1: Verify the Quality and Handling of this compound
-
Purity: Ensure the purity of the this compound is high (typically >95%). Impurities can significantly impact solubility.
-
Storage: this compound should be stored at -20°C in a desiccated environment.[1] Polyethylene (B3416737) glycol (PEG) compounds are known to be hygroscopic and can absorb moisture from the air, which may affect their solubility.[2]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside the vial.[3]
Step 2: Employ an Organic Co-solvent for Initial Dissolution
This compound, like many PEG derivatives with functional groups, may dissolve more readily in an organic solvent first.
-
Recommended Solvents: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[3]
-
Protocol:
-
Weigh the required amount of this compound in a suitable vial.
-
Add a small volume of anhydrous DMSO or DMF to dissolve the compound completely. Gentle vortexing can aid dissolution.
-
Once fully dissolved, add the aqueous buffer dropwise to the organic stock solution while gently stirring. Avoid adding the organic stock directly to the full volume of the buffer, as this can cause precipitation.
-
Step 3: Optimize Aqueous Buffer Conditions
-
pH: The pH of the aqueous buffer can influence the solubility of PEG derivatives. While PEGs themselves are generally not highly sensitive to pH, the terminal functional groups might be. It is recommended to test a range of pH values (e.g., 6.0, 7.4, 8.5) to find the optimal condition for your specific application.
-
Ionic Strength: The salt concentration of the buffer can also play a role. While PEGs are soluble in buffers like PBS, very high salt concentrations could potentially lead to "salting out" and reduced solubility.
Step 4: Utilize Temperature and Mechanical Agitation
-
Temperature: Gently warming the solution can aid in the dissolution of some PEG compounds.[2] However, for certain PEGs, increasing the temperature can actually decrease solubility in aqueous solutions. It is advisable to first try dissolving at room temperature, and if unsuccessful, gently warm the solution (e.g., to 37°C) while monitoring for any signs of precipitation.
-
Sonication: If aggregates are present, brief sonication in a water bath can help to break them up and facilitate dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a bromo group at one end and an azide (B81097) group at the other, connected by a 6-unit PEG chain. The PEG spacer increases the hydrophilicity and solubility of the molecule in aqueous media. The bromo group is a good leaving group for nucleophilic substitution reactions, while the azide group can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are some solutions:
-
Increase the final concentration of the co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO or DMF in your aqueous buffer can help keep the this compound in solution.
-
Slower addition and stirring: Add the DMSO stock solution very slowly to the vigorously stirred aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Optimize the buffer: As mentioned in the troubleshooting guide, adjusting the pH or ionic strength of the aqueous buffer might improve solubility.
Q3: Can I prepare and store a stock solution of this compound in an aqueous buffer?
While it is possible, it is generally recommended to prepare fresh solutions for immediate use. If you need to store a solution, it is best to prepare a stock in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. Aqueous solutions of PEG derivatives can be less stable over the long term.
Q4: How does the molecular weight of the PEG chain affect solubility?
Generally, as the molecular weight of the PEG chain increases, its water solubility also increases. However, the properties of the terminal functional groups can also have a significant impact on the overall solubility of the molecule.
Quantitative Data Summary
The exact solubility of this compound can vary depending on the specific buffer composition, pH, and temperature. The following table provides illustrative solubility data based on the general properties of functionalized PEGs.
| Solvent/Buffer System | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| Deionized Water | 25 | > 50 | May require gentle agitation. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | > 25 | Solubility can be influenced by salt concentration. |
| DMSO | 25 | > 100 | Readily soluble. |
| DMF | 25 | > 100 | Readily soluble. |
| PBS with 10% DMSO | 25 | > 50 | The presence of a co-solvent significantly improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Weigh: In a fume hood, weigh the desired amount of this compound into a clean, dry glass vial.
-
Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Mix: Gently vortex or swirl the vial until the solid is completely dissolved.
-
Store: If not for immediate use, store the stock solution at -20°C with a desiccant.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Prepare Buffer: Have your target aqueous buffer ready in a suitable container.
-
Stir: Begin stirring the aqueous buffer at a moderate speed.
-
Add Dropwise: Using a pipette, add the this compound stock solution drop by drop to the vortex of the stirring buffer.
-
Continue Stirring: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.
-
Inspect: Visually inspect the solution for any signs of precipitation or cloudiness.
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
References
Stability of Bromo-PEG6-azide under different storage conditions.
This technical support center provides guidance on the stability, storage, and handling of Bromo-PEG6-azide. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the molecule throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3][4][5] When stored as a powder, it can be stable for up to three years. It is crucial to keep the compound in a dry environment and protect it from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C. Under these conditions, the reagent is reported to be stable for up to one year. For shorter-term storage of about a month, -20°C is also acceptable, but light protection is essential. It is advisable to prepare fresh solutions for critical experiments or aliquot stock solutions to minimize freeze-thaw cycles.
Q3: The product was shipped at ambient temperature. Is it still viable?
A3: Yes, this compound is typically shipped at ambient temperature or with blue ice, which indicates good short-term stability. Upon receipt, it is important to transfer it to the recommended -20°C for long-term storage.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in a variety of organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). The hydrophilic PEG spacer also increases its solubility in aqueous media.
Q5: What are the potential degradation pathways for this compound?
A5: The two primary functional groups susceptible to degradation are the bromide and the azide (B81097). The bromide is a good leaving group and can undergo nucleophilic substitution, for instance, hydrolysis to a hydroxyl group, especially under alkaline conditions. The azide group is generally stable but can be reduced to an amine in the presence of reducing agents. Strong acids should also be avoided as they can protonate the azide group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in conjugation reactions (e.g., "click chemistry"). | Degradation of the azide functional group. | - Ensure proper storage at -20°C (solid) or -80°C (solution).- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- Protect from light.- Test for the presence of the azide group using a small-scale reaction with a known alkyne partner. |
| Low yield in nucleophilic substitution reactions. | Hydrolysis of the bromo group to a hydroxyl group. | - Use anhydrous solvents for reactions.- Avoid basic or highly aqueous conditions if the bromo group is the desired reactive site.- Confirm the integrity of the starting material using techniques like NMR or mass spectrometry. |
| Unexpected side products in reactions. | Contamination with water or other nucleophiles leading to hydrolysis of the bromo group. | - Use freshly opened or properly stored anhydrous solvents.- Perform reactions under an inert atmosphere (e.g., argon or nitrogen). |
| Compound appears discolored or oily. | Potential degradation or presence of impurities. The pure compound can appear as a colorless to light yellow oil. | - Assess purity using analytical methods like HPLC or TLC before use.- If purity is compromised, consider re-purification or obtaining a fresh batch. |
Stability Data Summary
The following table summarizes the recommended storage conditions for this compound based on available data.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep dry and protected from light. |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| In Solvent | -20°C | Up to 1 month | Protect from light. |
| Shipping | Ambient Temperature | Short-term | Transfer to -20°C upon receipt. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-MS
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of Samples:
-
Dissolve this compound in the solvent of interest (e.g., DMSO, water, PBS) to a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one vial from each storage condition.
-
-
HPLC-MS Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a suitable gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
The mass spectrometer should be set to detect the parent ion of this compound and potential degradation products (e.g., the hydrolyzed product where the bromine is replaced by a hydroxyl group).
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point for each condition.
-
Calculate the percentage of the remaining this compound relative to the initial time point (T=0).
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
Impact of catalyst choice on Bromo-PEG6-azide reaction kinetics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst choice on Bromo-PEG6-azide reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound?
This compound is a bifunctional linker primarily used in bioconjugation and proteomics. The azide (B81097) group readily participates in "click chemistry" reactions, offering two main catalytic pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of the azide with a terminal alkyne, forming a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a metal catalyst.[][2]
Q2: Which is faster, CuAAC or SPAAC for this compound reactions?
CuAAC is significantly faster than SPAAC.[] The copper catalyst greatly accelerates the reaction rate, often by several orders of magnitude. However, the choice between the two methods is not solely based on speed.
Q3: When should I choose CuAAC over SPAAC?
CuAAC is ideal for applications where reaction speed is critical and the presence of copper is not a concern, such as in material science or ex vivo applications. It is generally higher yielding and proceeds under milder conditions than traditional organic reactions.
Q4: What are the main advantages of using SPAAC?
The primary advantage of SPAAC is its biocompatibility.[2] By eliminating the need for a cytotoxic copper catalyst, SPAAC is well-suited for in vivo studies and applications involving live cells or other sensitive biological systems.
Q5: What are the common catalysts for the CuAAC reaction of this compound?
Commonly, a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used in conjunction with a reducing agent, such as sodium ascorbate (B8700270), to generate the active copper(I) species in situ. Alternatively, copper(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, though they are more sensitive to oxidation.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Copper(I) catalyst | The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your reaction is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). |
| Poor quality of reagents | Verify the purity of your this compound, alkyne substrate, and catalyst components. Old or improperly stored reagents can lead to poor results. |
| Insufficient reducing agent | Ensure a sufficient excess of the reducing agent (typically 5-10 equivalents relative to the copper catalyst) is used to maintain the copper in its active Cu(I) state. |
| Ligand issues | A copper-stabilizing ligand (e.g., TBTA, THPTA) can accelerate the reaction and protect biomolecules. Ensure the correct ligand-to-copper ratio is used (typically 1:1 to 5:1). |
| Steric hindrance | If your alkyne substrate is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a longer PEG linker to increase accessibility. |
Issue: Presence of side products.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of alkynes | This can occur in the presence of oxygen. Thoroughly degas your reaction mixture and solvents. |
| Reaction with free thiols | In protein conjugation, free cysteine residues can react with the alkyne or participate in a copper-catalyzed reaction with the azide and alkyne, forming thiotriazoles.[3] Consider using a thiol-blocking agent if cysteine reactivity is a concern. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Issue: Slow reaction rate.
| Potential Cause | Troubleshooting Steps |
| Low reactivity of cyclooctyne | The choice of strained alkyne significantly impacts kinetics. Dibenzocyclooctyne (DBCO) derivatives generally exhibit faster kinetics than bicyclo[6.1.0]nonyne (BCN) derivatives. |
| Low reactant concentration | SPAAC is a second-order reaction, so the rate is dependent on the concentration of both the azide and the strained alkyne. Increase the concentration of one or both reactants if possible. |
| Steric hindrance | Similar to CuAAC, steric bulk around the azide or the cyclooctyne can slow the reaction. Ensure the reactive sites are accessible. |
Issue: Side reactions or instability.
| Potential Cause | Troubleshooting Steps |
| Reaction with thiols | Some strained alkynes can react with free thiols, although this is generally less of a concern than with CuAAC. |
| Instability of strained alkyne | Certain strained alkynes may have limited stability in specific buffers or in the presence of reducing agents. Check the compatibility of your chosen cyclooctyne with your reaction conditions. |
Quantitative Data on Reaction Kinetics
The choice of catalyst or strained alkyne has a profound impact on the reaction kinetics of this compound. The following tables summarize typical reaction parameters and outcomes.
Table 1: Comparison of CuAAC and SPAAC for PEG-Azide Reactions
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) source (e.g., CuSO₄/NaAscorbate) | None |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | High (>90%) | Moderate to High (70-95%) |
| Biocompatibility | Limited due to copper cytotoxicity | High |
| Second-order rate constant (k₂) | 1 to 100 M⁻¹s⁻¹ | 0.01 to 1 M⁻¹s⁻¹ |
Table 2: Influence of Strained Alkyne Choice on SPAAC Kinetics
| Strained Alkyne | Relative Reactivity with Benzyl Azide | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | Faster (k ≈ 0.24 M⁻¹s⁻¹) | High reactivity, but can be hydrophobic. |
| Bicyclo[6.1.0]nonyne (BCN) | Slower (k ≈ 0.07 M⁻¹s⁻¹) | Smaller, more hydrophilic, and can be more stable in certain reducing environments. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or water).
-
Prepare a stock solution of the terminal alkyne in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the terminal alkyne (typically in a 1:1.2 molar ratio).
-
Add the solvent to achieve the desired final concentration.
-
If using a ligand, add the ligand solution to the reaction mixture (typically 1-5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution (typically 1-10 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to CuSO₄).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard chromatographic techniques (e.g., silica (B1680970) gel chromatography, reversed-phase HPLC) to remove the copper catalyst and any unreacted starting materials.
-
Protocol 2: General Procedure for SPAAC of this compound with a DBCO-functionalized Molecule
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the DBCO-functionalized molecule (typically in a 1.2:1 molar ratio).
-
Add the solvent or buffer to achieve the desired final concentration.
-
-
Reaction and Monitoring:
-
Stir or gently agitate the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS, HPLC, or other appropriate analytical methods.
-
-
Work-up and Purification:
-
As no catalyst is used, the work-up is often simpler. The product can be purified by chromatographic methods to remove unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Comparison of CuAAC and SPAAC reaction pathways for this compound.
References
Preventing non-specific binding in Bromo-PEG6-azide labeling experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Bromo-PEG6-azide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) in experiments using this compound?
Non-specific binding in bioconjugation reactions involving this compound can stem from several factors:
-
Hydrophobic Interactions: Although polyethylene (B3416737) glycol (PEG) is generally considered hydrophilic, it possesses an underlying hydrophobicity that can lead to non-specific interactions with proteins and surfaces[1]. The payload molecule attached to the PEG linker can also contribute significantly to hydrophobic NSB.
-
Electrostatic Interactions: The net charge of your target molecule (e.g., protein), the this compound linker, and the surfaces involved in the experiment (e.g., microplates, beads) can lead to unwanted electrostatic binding[2][3]. Non-specific binding can be exacerbated when molecules have strong positive or negative charges[3].
-
Reactivity of Functional Groups: The terminal functional groups of the linker and the target molecule can sometimes exhibit side reactions with other molecules in the experimental system, leading to off-target labeling.
-
Aggregation: The linker or the conjugated molecule may self-aggregate or induce aggregation of the target molecule, leading to higher background signal.
Q2: How does the PEG chain length influence non-specific binding?
The length of the PEG chain can have a dual effect. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which can help to shield the conjugated molecule from non-specific interactions by creating a hydration shell[4]. This "stealth" effect can reduce clearance by the reticuloendothelial system in vivo and decrease non-specific binding to surfaces in vitro. However, as the PEG chain length increases, the "hidden" hydrophobicity may also become more pronounced, potentially contributing to NSB under certain conditions. While longer PEG chains can improve pharmacokinetics, they might also cause steric hindrance, which could affect the specific binding activity of the conjugated molecule.
Q3: Can the azide (B81097) group itself contribute to non-specific binding?
The azide group is generally considered to be bioorthogonal and exhibits minimal non-specific reactivity under typical biological conditions. However, under certain circumstances, such as in the presence of reducing agents like thiols at alkaline pH, azides can be reduced to amines, which could then participate in non-specific electrostatic interactions. In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), excess unreacted azide-containing reagents could contribute to background signal if not properly removed.
Troubleshooting Guides
Issue 1: High background signal in plate-based assays or on sensor surfaces.
This is a common manifestation of non-specific binding where the this compound conjugate adheres to the surface of the assay plate or sensor chip.
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Steric Hindrance in Bromo-PEG6-azide Bioconjugation
Welcome to the technical support center for Bromo-PEG6-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two distinct reactive ends separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]
-
Bromo group (-Br): This is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as thiols (e.g., from cysteine residues on a protein).[1][2]
-
Azide group (-N3): This group is used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions to form a stable triazole linkage with an alkyne-modified molecule.
-
PEG6 spacer: The polyethylene glycol chain increases the hydrophilicity and solubility of the molecule in aqueous buffers.
Q2: What is steric hindrance and how does it affect bioconjugation with this compound?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of bioconjugation, the bulkiness of the biomolecule (e.g., protein, antibody) or the PEG linker itself can prevent the reactive ends of the this compound from accessing their target functional groups. This can lead to lower reaction yields, slower reaction rates, or a complete failure of the conjugation reaction.
Q3: My bioconjugation reaction with this compound is resulting in a low yield. Could steric hindrance be the cause?
Yes, low yield is a common indicator of steric hindrance. The target functional group on your biomolecule might be located in a sterically congested region, making it difficult for the this compound to approach and react. Other factors can also contribute to low yields, such as suboptimal reaction conditions or reagent degradation.
Q4: How does the PEG6 linker length influence steric hindrance?
The length of the PEG linker is a critical factor.
-
Too short: A short linker like PEG6 might not provide enough distance to overcome steric clashes between the biomolecule and the conjugation partner.
-
Too long: While longer PEG chains can help overcome steric hindrance by providing more flexibility and reach, excessively long chains can sometimes wrap around the biomolecule and block the reactive site.
Q5: Which "click chemistry" reaction is more susceptible to steric hindrance: CuAAC or SPAAC?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be more sensitive to steric hindrance than Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The bulky nature of the strained cycloalkyne used in SPAAC can introduce its own steric challenges. However, CuAAC is known for its tolerance to a wide range of functional groups and steric environments, although extreme steric bulk can decrease the reaction rate.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Steric hindrance at the conjugation site: The target functional group on the biomolecule is inaccessible. | 1. Increase Molar Excess of this compound: Driving the reaction with a higher concentration of the linker can sometimes improve yields. 2. Optimize Linker Length: Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to provide more flexibility and reach the target site. 3. Change Conjugation Strategy: If targeting a specific amino acid (e.g., cysteine) is problematic, consider an alternative, more accessible site (e.g., lysine). 4. Site-Directed Mutagenesis: If feasible, introduce a more accessible reactive amino acid (like cysteine) on the protein surface. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | 1. Optimize pH: Ensure the pH of the reaction buffer is optimal for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol reactions, pH 7.0-9.0 for NHS ester-amine reactions). 2. Adjust Temperature: While most conjugations work at room temperature, moderately increasing the temperature (e.g., to 37-40°C) can sometimes overcome a high activation energy barrier caused by steric hindrance. However, be cautious of protein denaturation. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C). |
| Inefficient Catalyst (for CuAAC): Insufficient active Cu(I) catalyst. | 1. Optimize Catalyst System: The choice of copper source and ligand is crucial. Polydentate ligands can accelerate the reaction. 2. Use a Reducing Agent: Ensure a sufficient excess of a reducing agent like sodium ascorbate (B8700270) is present to maintain copper in the active Cu(I) state. 3. Degas Solvents: Remove dissolved oxygen, which can oxidize the Cu(I) catalyst, by degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Loss of Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| Modification at or near the active site: The PEG linker is sterically blocking the functional region of the biomolecule. | 1. Use a Longer Spacer Arm: A longer PEG linker may position the conjugated molecule further from the active site, reducing interference. 2. Site-Specific Conjugation: Employ techniques that allow for conjugation at a site distant from the active region. 3. Alternative Conjugation Chemistry: Target a different functional group that is known to be outside the active site. |
| Conformational Changes: The attachment of the PEG linker induces a change in the biomolecule's 3D structure. | 1. Characterize the Conjugate: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes. 2. Milder Reaction Conditions: Perform the conjugation at a lower temperature to minimize the risk of denaturation. |
Data Presentation
Table 1: Impact of Reaction Parameters on Overcoming Steric Hindrance
| Parameter | Effect on Overcoming Steric Hindrance | Considerations |
| Linker Length | Longer PEG linkers can increase flexibility and reach sterically hindered sites. | Excessively long linkers might wrap around and block the target site. |
| Molar Ratio | Increasing the molar excess of the smaller reactant (this compound) can drive the reaction forward. | May require more extensive purification to remove unreacted linker. |
| Temperature | A moderate increase in temperature can provide the necessary energy to overcome the activation barrier. | Risk of biomolecule denaturation at higher temperatures. |
| Reaction Time | Longer incubation times can allow for completion of slower reactions. | Increased risk of side reactions or degradation over extended periods. |
| Catalyst/Ligand (CuAAC) | The choice of ligand can significantly accelerate the catalytic cycle and improve yields for hindered substrates. | Some ligands may have poor solubility or interact with the biomolecule. |
Experimental Protocols
Protocol 1: General Two-Step Bioconjugation Workflow using this compound
This protocol outlines a general strategy for conjugating a biomolecule (e.g., a protein) to a payload molecule using this compound.
Step 1: Conjugation of this compound to the Biomolecule (via Nucleophilic Substitution)
-
Prepare the Biomolecule:
-
Dissolve the biomolecule (containing a nucleophilic group like a thiol) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).
-
If targeting cysteine residues, ensure they are in a reduced state by pre-treating with a reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Prepare the this compound:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Step 2: "Click Chemistry" Ligation to an Alkyne-Modified Payload
This can be performed via CuAAC or SPAAC.
Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the Reactants:
-
To the purified azide-functionalized biomolecule from Step 1, add the alkyne-modified payload molecule (typically a 2- to 5-fold molar excess).
-
-
Prepare the Catalyst Solution (prepare fresh):
-
Prepare stock solutions of CuSO4, a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA).
-
-
Catalyst Addition:
-
Add the catalyst components to the reaction mixture in the following order, mixing gently after each addition: copper ligand, CuSO4, and Sodium Ascorbate.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using a suitable chromatography method (e.g., SEC, affinity chromatography) to remove the catalyst and excess reagents.
-
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare the Reactants:
-
To the purified azide-functionalized biomolecule from Step 1, add the strained alkyne-modified payload (e.g., DBCO or BCN functionalized).
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method to remove any unreacted payload.
-
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Impact of linker length on overcoming steric hindrance.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Bromo-PEG6-azide Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of moieties like Bromo-PEG6-azide to biomolecules is a critical step in the development of novel therapeutics and research tools. Confirmation of this conjugation is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides an objective comparison of key analytical methods used to confirm the covalent attachment of this compound, with a focus on providing supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique for confirming this compound conjugation depends on the specific requirements of the experiment, including the need for structural detail, sensitivity, and throughput. The primary methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each of these techniques offers distinct advantages and provides complementary information regarding the success of the conjugation reaction.
This compound possesses two reactive functional groups: a bromo group, which can react with nucleophiles such as the thiol group of a cysteine residue on a protein, and an azide (B81097) group, which is available for "click chemistry" reactions. This guide will focus on the initial confirmation of the conjugation of the bromo-end of the PEG linker.
An alternative and widely used method for PEGylation involves N-hydroxysuccinimide (NHS) esters, such as Azido-PEG-NHS ester, which react with primary amines (e.g., lysine (B10760008) residues) on proteins. A comparison with this alternative is included to provide a broader context for selecting the appropriate conjugation and analytical strategy.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following tables summarize the key quantitative parameters for the primary analytical methods used to confirm this compound conjugation.
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Vibrational absorption of functional groups | Nuclear magnetic resonance of atomic nuclei | Mass-to-charge ratio of ionized molecules | Differential partitioning between mobile and stationary phases |
| Key Indicator for Azide Presence | Strong, sharp absorption band around 2100 cm⁻¹[1][2][3] | Characteristic chemical shifts of protons adjacent to the azide group (~3.4 ppm)[4] | Molecular ion peak corresponding to the mass of the PEG-azide moiety | Not directly indicative of the azide group |
| Confirmation of Conjugation | Disappearance or significant reduction of the azide peak (if consumed in a subsequent reaction) | Shift in the chemical shifts of protons on the carbon adjacent to the bromine atom upon reaction with a nucleophile | An increase in the molecular weight of the biomolecule corresponding to the mass of this compound (414.3 Da)[5] | A shift in retention time of the conjugated biomolecule compared to the unconjugated form |
| Sample Requirement | ~1-10 mg (solid or liquid) | ~1-5 mg (in deuterated solvent) | < 1 mg (in solution) | Variable, typically µg to mg scale |
| Analysis Time | < 5 minutes | Minutes to hours | < 10 minutes | 15-60 minutes per sample |
| Sensitivity | Moderate | Lower | High | High |
| Structural Information Provided | Presence of functional groups | Detailed atomic-level structure and connectivity | Molecular weight and elemental composition | Purity and separation of conjugated species |
Experimental Protocols
Detailed methodologies for a model conjugation of this compound to a cysteine-containing protein (e.g., Bovine Serum Albumin, BSA, which has a free cysteine at position 34) and subsequent analysis are provided below. A comparative protocol for an Azido-PEG-NHS ester is also included.
Protocol 1: Conjugation of this compound to a Cysteine Residue on BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP to the BSA solution to ensure the availability of a free thiol group on Cys34. Incubate for 30 minutes at room temperature.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 50-fold molar excess of the this compound stock solution to the BSA solution.
-
Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Analyze the purified BSA-PEG6-azide conjugate using FTIR, NMR, MS, and HPLC as described in the analytical protocols below.
Protocol 2: Comparative Conjugation of Azido-PEG4-NHS Ester to Lysine Residues on BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
Azido-PEG4-NHS ester
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 10 mg/mL.
-
Azido-PEG4-NHS Ester Preparation: Prepare a 10 mg/mL stock solution of Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester solution to the BSA solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted Azido-PEG4-NHS ester using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Analyze the purified azido-labeled BSA using the analytical methods described below.
Analytical Protocols
FTIR Spectroscopy Analysis:
-
Sample Preparation: Prepare samples of the unconjugated BSA, this compound, and the purified BSA-PEG6-azide conjugate. For solid samples, use an ATR-FTIR spectrometer. For solutions, use an appropriate liquid cell.
-
Data Acquisition: Record the FTIR spectra from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
In the spectrum of this compound, identify the characteristic strong, sharp azide peak at approximately 2100 cm⁻¹.
-
In the spectrum of the BSA-PEG6-azide conjugate, confirm the presence of this azide peak, indicating the successful attachment of the PEG-azide moiety. The protein's amide I and II bands will dominate the spectrum.
-
¹H NMR Spectroscopy Analysis:
-
Sample Preparation: Lyophilize the unconjugated BSA and the purified BSA-PEG6-azide conjugate and dissolve in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
In the spectrum of the BSA-PEG6-azide conjugate, look for the characteristic signals of the PEG linker protons, typically a broad singlet around 3.6 ppm.
-
The disappearance of the signal corresponding to the proton on the carbon adjacent to the bromine in this compound and the appearance of a new signal at a slightly different chemical shift would confirm the reaction at the bromo-end.
-
Mass Spectrometry (MALDI-TOF) Analysis:
-
Sample Preparation:
-
Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
Mix the unconjugated BSA and the purified BSA-PEG6-azide conjugate samples with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in linear, positive ion mode.
-
Data Analysis:
-
Determine the molecular weight of the unconjugated BSA.
-
Determine the molecular weight of the BSA-PEG6-azide conjugate. A mass increase of approximately 414.3 Da (the molecular weight of this compound) per conjugation will confirm the reaction. The presence of multiple peaks with this mass difference would indicate multiple conjugations.
-
Reversed-Phase HPLC Analysis:
-
Instrumentation: Use a C4 or C18 reversed-phase column suitable for protein separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Inject the unconjugated BSA and the purified BSA-PEG6-azide conjugate separately.
-
A shift in the retention time for the conjugated protein compared to the unconjugated protein indicates a change in hydrophobicity and confirms the conjugation. The conjugated protein is expected to have a different retention time due to the attached PEG chain.
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Reaction and analysis pathway for this compound conjugation.
References
A Comparative Guide to Mass Spectrometry Analysis of Bromo-PEG6-azide Labeled Proteins
This guide provides a comprehensive comparison of Bromo-PEG6-azide with alternative protein labeling reagents for mass spectrometry-based proteomics, offering researchers, scientists, and drug development professionals insights into its application, performance, and the necessary experimental protocols.
Introduction to this compound Labeling
This compound is a bifunctional chemical probe used in proteomics to alkylate cysteine residues on proteins. The bromo group serves as a reactive moiety that selectively targets the nucleophilic thiol group of cysteine residues, forming a stable thioether bond. The terminal azide (B81097) group provides a handle for subsequent bioorthogonal "click" chemistry, allowing for the attachment of a reporter molecule, such as biotin (B1667282) or a fluorescent dye, for enrichment and detection. This two-step labeling strategy enables the selective analysis of a subset of proteins from a complex mixture. While specific data for this compound in broad proteomic screens is not extensively documented in the literature, its primary application appears to be as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Comparison with Alternative Labeling Reagents
The selection of a labeling reagent is critical for the success of a proteomic experiment. The most common alternatives to bromo-based alkylating agents are iodo- and chloro-derivatives. The choice between these reagents often depends on a balance between reactivity and stability.
| Feature | This compound | Iodo-PEG-azide (e.g., Iodoacetamide-PEG-azide) |
| Reactive Group | Bromoacetyl | Iodoacetyl |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reactivity | Moderate | High |
| Selectivity | Generally good for cysteines, but potential for off-target reactions with other nucleophilic residues (e.g., histidine, lysine) at higher concentrations or pH. | Higher reactivity can lead to increased off-target modifications compared to bromo-derivatives. |
| Stability of Labeled Product | Stable thioether bond | Stable thioether bond |
| Click Chemistry Handle | Azide | Azide |
Key Considerations:
-
Reactivity: Iodo-derivatives are generally more reactive than their bromo counterparts. This can lead to faster and more efficient labeling of cysteine residues but also increases the risk of non-specific labeling of other amino acids.
-
Specificity: While both reagent types primarily target cysteines, careful optimization of reaction conditions (e.g., pH, reagent concentration, and reaction time) is crucial to minimize off-target modifications.
Experimental Workflow for this compound Labeling and Mass Spectrometry Analysis
The following protocol outlines a general workflow for labeling proteins with this compound, followed by enrichment and analysis using mass spectrometry.
Diagram of the Experimental Workflow
Detailed Experimental Protocol
1. Protein Extraction and Reduction:
-
Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
To a desired amount of protein (e.g., 1 mg), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
2. Alkylation with this compound:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT (to a final concentration of 20 mM) or L-cysteine (to a final concentration of 50 mM), and incubate for 15-30 minutes.
3. Click Chemistry Reaction:
-
Prepare a "click" reaction master mix. For a typical reaction, this may include an alkyne-biotin conjugate (e.g., 100 µM), a copper(I) catalyst (e.g., 1 mM CuSO4), and a reducing agent to maintain copper in its active state (e.g., 5 mM sodium ascorbate).
-
Add the master mix to the alkylated protein sample.
-
Incubate at room temperature for 1-2 hours with gentle shaking.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-conjugated magnetic beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with rotation to allow for the binding of biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes high-salt buffers, detergent-containing buffers, and urea (B33335) solutions.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
6. Mass Spectrometry Analysis:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a protein sequence database to identify peptides and proteins.
-
Quantify the relative abundance of the identified proteins across different samples if applicable.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the chemical reaction of this compound with a cysteine residue and the subsequent click reaction.
Conclusion
This compound offers a potential tool for the targeted analysis of cysteine-containing proteins. Its utility in general proteomics, beyond its application in PROTACs, would require further empirical validation to determine its labeling efficiency, specificity, and potential side reactions. When considering its use, researchers should weigh the expected moderate reactivity of the bromo group against the higher reactivity and potential for off-target effects of iodo-based alternatives. The provided protocol offers a foundational workflow that can be optimized for specific experimental needs.
References
A Comparative Guide to HPLC Purification and Analysis of Bromo-PEG6-azide
For researchers, scientists, and drug development professionals working with bioconjugation and drug delivery systems, the purity and characterization of linker molecules are paramount. Bromo-PEG6-azide, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, is a critical component in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. Its defined length and versatile functional groups—a bromide for nucleophilic substitution and an azide (B81097) for click chemistry—necessitate robust purification and analytical methods to ensure the quality and consistency of the final bioconjugate.
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for both the purification and analysis of this compound and similar PEGylated compounds. This guide provides a comparative overview of the primary HPLC methods employed, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of HPLC Purification Methods
The two most common HPLC modes for the purification and analysis of PEGylated molecules are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The choice between these techniques depends on the specific separation needs, the nature of the impurities, and the scale of the purification.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on the hydrophobicity of the molecule. | Based on the hydrodynamic volume (size) of the molecule in solution.[] |
| Primary Application | High-resolution separation of PEGylated species from unreacted starting materials and other impurities with different polarities. Ideal for analytical and small-scale preparative purification. | Separation of PEGylated molecules from aggregates, and low molecular weight by-products or buffer components.[] |
| Resolution | Generally provides higher resolution for separating molecules with small differences in structure or functional groups. | Resolution is dependent on the difference in hydrodynamic radii between the target molecule and impurities. May not resolve species of similar size. |
| Typical Purity Achieved | >98% | >95% (can be lower if impurities have similar hydrodynamic volume) |
| Yield | Typically 80-90%, depending on the complexity of the mixture and the number of fractions collected. | >90%, as the separation is less aggressive and typically requires fewer fractions. |
| Throughput | Lower, due to the need for gradient elution and longer run times. | Higher, as it is often run isocratically with shorter run times. |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for Purification and Analysis of this compound
This protocol is designed for the high-resolution separation of this compound from potential impurities such as starting materials or side products.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For higher resolution, columns with smaller particle sizes (e.g., < 3 µm) can be used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Since PEG linkers lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for universal detection.[2][3][4] If conjugated to a UV-active molecule, a UV detector can be used. Mass Spectrometry (MS) can provide both detection and mass confirmation.
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the crude this compound product in the initial mobile phase composition (90% A / 10% B) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Size-Exclusion Chromatography (SEC) for Analysis of this compound Formulations
This protocol is suitable for analyzing the integrity of this compound in a formulation, particularly for detecting aggregation or the presence of low molecular weight contaminants.
Methodology:
-
Column: A size-exclusion column with a pore size appropriate for the molecular weight of this compound (414.3 g/mol ) and its potential aggregates. A column with a fractionation range of approximately 100 to 7,000 Da is suitable.
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI) detector or ELSD. An RI detector is sensitive to changes in the bulk properties of the eluent and is suitable for isocratic methods.
-
Injection Volume: 50 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-10 mg/mL. Ensure the sample is fully dissolved and filter if necessary.
Performance Comparison Data
The following table summarizes expected performance data for the purification of a crude this compound product using the described HPLC methods.
| Parameter | RP-HPLC | SEC |
| Purity of Final Product (%) | >98 | >95 |
| Typical Yield (%) | 85 | 92 |
| Resolution (Rs) from a key impurity | >2.0 | 1.0 - 1.5 |
| Analysis Time (min) | 40 | 20 |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purification and analysis process for this compound products.
Caption: Workflow for the purification of this compound using RP-HPLC.
Caption: General workflow for the HPLC analysis of this compound products.
Conclusion
Both RP-HPLC and SEC are powerful techniques for the purification and analysis of this compound. RP-HPLC offers superior resolution for achieving high purity, making it the method of choice for preparative purification and detailed analytical characterization. SEC, on the other hand, is a valuable tool for rapid analysis of product integrity, particularly for detecting aggregates and for buffer exchange. The selection of the optimal HPLC method will be dictated by the specific requirements of the research or development phase, with the protocols and comparative data provided in this guide serving as a valuable starting point for method development and optimization.
References
The PROTAC Linker Dilemma: A Comparative Guide to Bromo-PEG6-azide and Alkyl Linkers in Degrader Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein and the E3 ligase, plays a pivotal role. The choice of linker chemistry significantly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of two commonly employed linker strategies: the hydrophilic Bromo-PEG6-azide and the more lipophilic alkyl linkers, with a focus on their application in the design of BRD4 degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker's composition, length, and flexibility are critical determinants of the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] While polyethylene (B3416737) glycol (PEG) linkers, such as this compound, are favored for their ability to enhance solubility, alkyl chains offer advantages in terms of cell permeability and metabolic stability.[2][3]
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The distinct chemical natures of PEG and alkyl linkers bestow contrasting properties upon the resulting PROTACs. Understanding these differences is crucial for the rational design of degraders with optimal drug-like properties.
| Property | This compound (PEG Linker) | Alkyl Linker | Rationale and Implications for PROTAC Design |
| Solubility | High | Low to Moderate | The ether oxygens in the PEG chain act as hydrogen bond acceptors, increasing hydrophilicity and aqueous solubility. This is advantageous for formulation and can improve bioavailability. Alkyl chains are hydrophobic and can decrease the overall solubility of the PROTAC, potentially leading to aggregation and formulation challenges. |
| Cell Permeability | Moderate to Low | High | The increased polarity of PEG linkers can hinder passive diffusion across the lipophilic cell membrane. Conversely, the lipophilic nature of alkyl linkers generally enhances cell permeability, a critical factor for reaching intracellular targets. |
| Metabolic Stability | Moderate | High | PEG chains can be susceptible to oxidative metabolism. Saturated alkyl chains are generally more metabolically stable, leading to a longer in vivo half-life of the PROTAC. |
| Flexibility | High | High | Both PEG and alkyl chains offer significant conformational flexibility, which can be crucial for allowing the PROTAC to adopt a productive conformation for ternary complex formation. |
| Synthesis | Modular, suitable for click chemistry | Synthetically accessible and readily varied in length | This compound is a bifunctional linker that allows for a modular and efficient synthesis of PROTACs using click chemistry (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). Alkyl linkers are also synthetically tractable and their length can be systematically modified to optimize PROTAC performance. |
Impact on PROTAC Performance: A BRD4 Case Study
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| MZ1 (PEG-based) | BRD4 | VHL | ~8-23 | >90 | H661, H838 | The PEG linker in MZ1 contributes to its high potency in degrading BRD4. The flexibility of the linker is thought to be important for the formation of a stable ternary complex. |
| ARV-825 (PEG-based) | BRD4 | CRBN | <1 | Not Reported | Burkitt's Lymphoma | This potent degrader also utilizes a PEG-based linker, highlighting the effectiveness of this linker class in achieving high degradation efficiency. |
| dBET1 (PEG-based) | BRD4 | CRBN | ~1 | Not Reported | NAMALWA | Similar to ARV-825, dBET1's PEG linker likely contributes to its nanomolar potency. |
| ML 2-14 (Alkyl-based) | BRD4 | CRBN | Not explicitly reported, but effective | Not explicitly reported, but effective | 231MFP breast cancer cells | This PROTAC with a C4 alkyl linker effectively degrades BRD4, demonstrating that alkyl linkers can also mediate potent degradation. |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The table illustrates the general trends and the successful application of both linker types in BRD4 PROTAC design.
Experimental Protocols
Accurate evaluation of PROTAC performance is essential for linker optimization. Below are detailed protocols for key experiments.
Synthesis of a JQ1-based BRD4 PROTAC with a this compound Linker (Illustrative)
This protocol describes a potential synthetic route.
Step 1: Synthesis of JQ1-alkyne.
-
To a solution of (+)-JQ1 in anhydrous DMF, add propargylamine (B41283) and a coupling reagent such as HATU, followed by DIPEA.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the product by flash chromatography to obtain JQ1-alkyne.
Step 2: Synthesis of a VHL ligand-PEG6-bromide.
-
To a solution of a suitable VHL ligand with a free hydroxyl group in anhydrous DCM, add NaH at 0°C.
-
After stirring, add a solution of 1-bromo-6-(2-bromoethoxy)hexane in anhydrous DMF.
-
Stir the reaction at room temperature until completion.
-
Purify the product by flash chromatography.
Step 3: Synthesis of VHL ligand-PEG6-azide.
-
Dissolve the VHL ligand-PEG6-bromide in DMF and add sodium azide.
-
Heat the reaction and monitor by LC-MS.
-
Purify the product by flash chromatography to obtain the VHL ligand-PEG6-azide.
Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Dissolve JQ1-alkyne and VHL ligand-PEG6-azide in a mixture of t-BuOH and water.
-
Add a solution of sodium ascorbate (B8700270) and copper (II) sulfate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC by preparative HPLC.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding and designing effective PROTACs.
References
A Researcher's Guide to Validating Bromo-PEG6-azide Containing PROTACs: In Vitro Assay Comparisons
For researchers, scientists, and drug development professionals, the robust in vitro validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key in vitro assays for validating the activity of PROTACs that incorporate a Bromo-PEG6-azide linker, a versatile component often utilized in their synthesis via click chemistry.
The functionality of a PROTAC hinges on its ability to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties, in this case, one synthesized using this compound, plays a crucial role in the stability and efficacy of this complex. Therefore, a multi-faceted in vitro testing strategy is essential to thoroughly characterize the activity of these molecules.
This guide details the experimental protocols for essential assays, presents comparative data for PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, and provides visualizations of key pathways and workflows to aid in experimental design and data interpretation.
The PROTAC Mechanism of Action: A Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. This process involves a series of orchestrated steps, beginning with the formation of a ternary complex and culminating in the degradation of the protein of interest.
Comparative In Vitro Degradation of PROTACs with Varying PEG Linker Lengths
The length of the PEG linker in a PROTAC is a critical determinant of its degradation efficiency. The following tables provide a comparative overview of the in vitro degradation (DC50 and Dmax) and binding affinities for a series of PROTACs targeting Tank-binding kinase 1 (TBK1) and Bromodomain-containing protein 4 (BRD4) with different PEG linker lengths. While specific data for a this compound-derived linker is not available in a comparative series, the data for PEG linkers of similar lengths provide a valuable reference for expected performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | < 1000 | > 80 |
| Alkyl/Ether | 15 | < 100 | > 90 |
| Alkyl/Ether | 18 | < 50 | > 95 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from literature reports for illustrative comparison.
Table 2: Comparative In Vitro Activity of BRD4-Targeting PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Affinity (Kd, nM) |
| PROTAC A | PEG3 | 150 | 85 | 50 |
| PROTAC B | PEG4 | 75 | 92 | 35 |
| PROTAC C | PEG5 | 25 | >95 | 15 |
| PROTAC D | PEG6 | 35 | >95 | 20 |
| PROTAC E | PEG8 | 100 | 90 | 45 |
Hypothetical data for illustrative purposes, demonstrating the trend of optimal linker length.
Key In Vitro Assays and Experimental Protocols
A comprehensive validation of a PROTAC's activity requires a suite of in vitro assays to assess each step of its mechanism of action.
Protein Degradation Assay (Western Blot)
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, induced by the PROTAC.
Protocol:
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with NanoLuc® luciferase (e.g., via CRISPR/Cas9 gene editing) and transiently or stably expressing the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
-
Cell Plating: Seed the cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Target Ubiquitination Assay (TR-FRET)
This assay quantifies the level of ubiquitination on the target protein, a key step preceding degradation.
Protocol:
-
Reagent Preparation:
-
Recombinant target protein (e.g., GST-tagged).
-
Recombinant E1, E2, and E3 ligase enzymes.
-
Biotinylated ubiquitin.
-
Terbium (Tb)-labeled anti-GST antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).
-
-
Reaction Setup: In a 384-well plate, combine the target protein, E3 ligase, E1, E2, biotin-ubiquitin, ATP, and the PROTAC at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Detection: Stop the reaction and add the Tb-anti-GST antibody and streptavidin-d2. Incubate for 1-2 hours at room temperature to allow for antibody and streptavidin binding.
-
Signal Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates PROTAC-dependent ubiquitination of the target protein.
Conclusion
The in vitro validation of PROTACs, particularly those synthesized with specific linkers like this compound, requires a systematic and multi-pronged approach. By employing a combination of assays that probe each step of the PROTAC's mechanism of action—from ternary complex formation to target ubiquitination and ultimately protein degradation—researchers can gain a comprehensive understanding of their molecule's activity and make informed decisions for further development. The comparative data on linker length underscores the importance of optimizing this component for maximal efficacy. The detailed protocols provided in this guide serve as a valuable resource for establishing a robust in vitro validation cascade for novel PROTAC-based therapeutics.
A Researcher's Guide to Cellular Permeability Assays for Bromo-PEG6-azide Conjugates
In the expanding landscape of targeted therapeutics, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs), understanding the cellular uptake of each component is paramount to designing effective drugs. Bromo-PEG6-azide is a commonly used linker in PROTAC development, valued for its hydrophilic properties which can influence the overall permeability of the final conjugate.[1][2][3] This guide provides a comparative overview of key in vitro assays used to evaluate the cellular permeability of compounds such as this compound conjugates, offering researchers the necessary information to select the most appropriate method for their experimental needs.
Comparing the Workhorses: PAMPA vs. Caco-2 Assays
The two most widely adopted assays for predicting in vitro permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. While both aim to predict a compound's ability to cross the intestinal barrier, they differ significantly in their complexity and the type of information they provide.
The PAMPA model is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane.[4][5] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the human intestinal epithelium, including the presence of active transporters. This makes the Caco-2 assay a more comprehensive model, capable of evaluating both passive and active transport mechanisms.
Table 1: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane. | Measures permeability across a differentiated Caco-2 cell monolayer, modeling the intestinal barrier. |
| Transport Mechanisms | Exclusively passive diffusion (transcellular). | Passive (transcellular and paracellular) and active transport (uptake and efflux). |
| Throughput | High-throughput, typically performed in 96-well plates. | Lower throughput due to cell culture requirements (18-22 days). |
| Cost | Relatively low cost. | Higher cost due to cell culture and longer incubation times. |
| Data Generated | Apparent permeability coefficient (Papp) for passive transport. | Apparent permeability coefficient (Papp) for both apical to basolateral (A-B) and basolateral to apical (B-A) directions, and efflux ratio. |
| Best Use Case | Early-stage drug discovery for ranking compounds based on passive permeability. | Later-stage discovery and lead optimization to investigate active transport and predict in vivo absorption. |
Interpreting the Data: A Hypothetical Case Study
To illustrate the type of data generated from these assays, Table 2 presents hypothetical results for a this compound conjugate compared to standard control compounds.
Table 2: Hypothetical Permeability Data
| Compound | Assay | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Propranolol (High Perm.) | PAMPA | 25.0 | N/A | High |
| Propranolol (High Perm.) | Caco-2 (A-B) | 22.0 | 1.2 | High |
| Atenolol (Low Perm.) | PAMPA | 0.5 | N/A | Low |
| Atenolol (Low Perm.) | Caco-2 (A-B) | 0.8 | 0.9 | Low |
| This compound Conj. | PAMPA | 5.2 | N/A | Moderate |
| This compound Conj. | Caco-2 (A-B) | 1.5 | 4.5 | Low (potential efflux) |
In this hypothetical scenario, the PAMPA result suggests moderate passive permeability for the this compound conjugate. However, the Caco-2 assay reveals a lower apparent permeability in the absorptive (A-B) direction and an efflux ratio greater than 2, indicating that the compound is likely a substrate for an efflux transporter. This highlights the importance of using a cell-based assay like Caco-2 to identify active transport phenomena that are missed by artificial membrane assays.
Visualizing the Process
To better understand the experimental setups and underlying biological mechanisms, the following diagrams illustrate the workflows and relevant cellular pathways.
Caption: Workflow comparison of PAMPA and Caco-2 assays.
Caption: Potential cellular uptake pathways for conjugates.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation: A solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) is prepared. 5 µL of this solution is added to each well of the donor plate (a 96-well filter plate) and allowed to impregnate the filter.
-
Compound Preparation: The test compound (e.g., this compound conjugate) and control compounds are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.
-
Assay Setup: 300 µL of buffer is added to the wells of the acceptor plate. 150 µL of the compound solution is added to the wells of the donor plate. The donor plate is then carefully placed on top of the acceptor plate.
-
Incubation: The plate assembly is incubated at room temperature for 10-20 hours in a chamber with a moist environment to prevent evaporation.
-
Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system (e.g., well volume, membrane area, incubation time).
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only inserts with TEER values within a predefined range are used for the assay.
-
Assay Initiation (A-B Direction): The culture medium is removed from the apical (donor) and basolateral (acceptor) compartments. The test compound (typically at 10 µM in transport buffer) is added to the apical side, and fresh transport buffer is added to the basolateral side.
-
Assay Initiation (B-A Direction): In a separate set of inserts, the test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (acceptor) side to determine the rate of efflux.
-
Incubation: The plates are incubated for a specific time, typically 2 hours, at 37°C with gentle shaking.
-
Sample Collection and Analysis: At the end of the incubation, samples are taken from both the donor and acceptor compartments and the concentration of the compound is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficients (Papp) for both the A-B and B-A directions are calculated. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).
Conclusion
For researchers investigating the cellular permeability of this compound conjugates, a strategic and stepwise approach is recommended. The PAMPA is a valuable initial screening tool due to its high-throughput and low cost, providing a rapid assessment of passive permeability. However, given that PEGylated molecules can interact with cellular machinery, the Caco-2 assay is indispensable for a more comprehensive evaluation. It provides crucial insights into active transport mechanisms, such as P-glycoprotein (P-gp) mediated efflux, which can significantly impact a compound's intracellular concentration and overall efficacy. The combined use of these assays provides a robust dataset to guide the design and optimization of novel therapeutics incorporating this compound linkers.
References
Navigating the Landscape of Bioconjugation: A Guide to Alternatives for Bromo-PEG6-azide
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. While alkylating reagents like Bromo-PEG6-azide have traditionally been used to introduce azide (B81097) functionalities for subsequent "click" chemistry, a new generation of reagents offers superior performance in terms of efficiency, specificity, and biocompatibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to empower researchers in selecting the optimal tool for their bioconjugation needs.
This comprehensive guide explores alternatives that primarily target two of the most accessible functional groups on proteins: primary amines (at the N-terminus and on lysine (B10760008) residues) and thiols (on cysteine residues). We will delve into the specifics of N-hydroxysuccinimide (NHS) esters and Maleimides as popular choices for introducing PEG-azide moieties, and further explore the highly efficient world of strain-promoted azide-alkyne cycloaddition (SPAAC) using advanced reagents like DBCO and TCO.
Performance Comparison: A Quantitative Overview
The selection of a bioconjugation strategy hinges on a careful consideration of reaction efficiency, kinetics, and the stability of the resulting linkage. The following tables provide a summary of quantitative data to facilitate a direct comparison of the key alternatives to this compound.
Table 1: Comparison of Reaction Parameters for Azide-PEGylation Alternatives
| Feature | NHS-Ester-PEG-Azide | Maleimide-PEG-Azide | DBCO-PEG-Azide (SPAAC) | TCO-PEG-Azide (IEDDA with Tetrazine) |
| Target Residue | Primary Amines (Lys, N-terminus) | Thiols (Cys) | Azide (after introduction) | Azide (after introduction) |
| Reaction pH | 7.2 - 8.5[1] | 6.5 - 7.5[2] | 4.0 - 9.0 | 4.0 - 9.0 |
| Reaction Time | 0.5 - 4 hours[1] | 1 - 4 hours[3] | < 1 hour to overnight[4] | Seconds to minutes |
| Linkage Formed | Amide Bond | Thioether Bond | Triazole Ring | Dihydropyrazine |
| Linkage Stability | High | Moderate (potential for retro-Michael addition) | Very High | Very High |
| Side Reactions | Hydrolysis of NHS ester | Reaction with other nucleophiles at high pH, retro-Michael reaction | Minimal | Minimal |
| Biocompatibility | High | High | Very High (Copper-free) | Very High (Copper-free) |
Table 2: Kinetic Comparison of Bioorthogonal "Click" Reactions
| Reaction | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Copper-catalyzed, fast, but potential for cytotoxicity. |
| SPAAC | DBCO + Azide | ~1 | Strain-promoted, copper-free, excellent biocompatibility. |
| SPAAC | BCN + Azide | 0.11 - 1.4 | Strain-promoted, copper-free, good reactivity. |
| IEDDA | TCO + Tetrazine | ~800 - 30,000 | Inverse electron demand Diels-Alder, exceptionally fast, copper-free. |
Visualizing the Pathways and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Reaction mechanisms for key alternatives to this compound.
Caption: A generalized workflow for a typical protein bioconjugation experiment.
Caption: A decision tree to guide the selection of an appropriate bioconjugation strategy.
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is a cornerstone of scientific advancement. The following are detailed, generalized protocols for introducing an azide functionality onto a protein using NHS-ester and maleimide (B117702) chemistries, followed by a protocol for a strain-promoted click chemistry reaction.
Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG-NHS Ester
Objective: To introduce an azide-PEG linker onto a protein via its primary amine residues.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20%. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Thiol-Reactive Labeling of a Protein with Azido-PEG-Maleimide
Objective: To introduce an azide-PEG linker onto a protein via its cysteine residues.
Materials:
-
Protein of interest (containing free thiol groups)
-
Azido-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with the reaction buffer. The protein concentration should be between 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-Maleimide in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-Maleimide solution to the protein solution. Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Purification: Remove excess, unreacted Azido-PEG-Maleimide using a desalting column equilibrated with the desired storage buffer.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To conjugate an azide-functionalized biomolecule with a DBCO-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1 or 2)
-
DBCO-containing molecule (e.g., DBCO-fluorophore, DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized biomolecule and the DBCO-containing molecule in the reaction buffer to the desired concentrations.
-
Click Reaction: Mix the azide- and DBCO-containing solutions. A 1.5- to 4-fold molar excess of the DBCO reagent is often recommended.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can range from under an hour to overnight, depending on the concentrations and reactivity of the specific reagents.
-
Purification (if necessary): The reaction is typically high-yielding with minimal byproducts. However, if necessary, the final conjugate can be purified from any unreacted components using an appropriate method such as size-exclusion chromatography.
Conclusion
The field of bioconjugation has moved beyond traditional alkylating agents, offering a sophisticated toolkit of reagents with enhanced performance characteristics. For the introduction of azide functionalities, NHS-ester and maleimide-based PEG linkers provide reliable methods for targeting amines and thiols, respectively. The true power of the azide handle is then unleashed through bioorthogonal click chemistry, with SPAAC reagents like DBCO and TCO enabling rapid, specific, and biocompatible conjugations. By understanding the quantitative differences in reactivity, stability, and kinetics, researchers can strategically select the optimal alternative to this compound, paving the way for the development of next-generation protein therapeutics, diagnostics, and research tools.
References
Evaluating the In Vivo Stability of Bromo-PEG6-Azide Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the therapeutic index of novel bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An ideal linker must exhibit high stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage or processing at the target site. This guide provides a comprehensive evaluation of the in vivo stability of Bromo-PEG6-azide linkers, comparing their expected performance with alternative linker technologies, supported by available experimental data for those alternatives.
Expected In Vivo Stability of this compound Linkers
While specific quantitative in vivo stability data for the this compound linker is not extensively published in head-to-head comparative studies, its stability profile can be inferred from the chemical nature of its constituent parts: the polyethylene (B3416737) glycol (PEG) spacer and the azide (B81097) functional group, which typically undergoes a click reaction to form a stable triazole ring.
The Bromo component of this linker is a reactive handle primarily used for the initial conjugation step and is not typically part of the final linker structure in the bioconjugate. The stability of the final construct is therefore dependent on the PEG chain and the linkage formed by the azide group.
-
Polyethylene Glycol (PEG) Chain: The PEG6 component is a short, hydrophilic polymer. PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG chain itself is generally stable in vivo and can shield the bioconjugate from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[][2]
-
Azide Group and Triazole Formation: The azide group is designed to react with an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry".[3] This reaction forms a highly stable 1,2,3-triazole ring. The resulting triazole linkage is not susceptible to cleavage by endogenous enzymes, making it a non-cleavable linker with high in vivo stability.
Based on these properties, a bioconjugate utilizing a this compound linker that has undergone a click reaction is expected to be highly stable in circulation, minimizing premature drug release.
Comparative Analysis with Alternative Linkers
To provide a context for the expected high stability of triazole-based PEG linkers, the following table summarizes the in vivo stability of other commonly used linker types in ADC development. It is important to note that the stability of these linkers can be influenced by the specific antibody, payload, and conjugation site.
| Linker Type | Cleavage Mechanism | In Vivo Stability Characteristics | Representative In Vivo Data |
| PEG-Triazole (from Azide) | Non-cleavable | Expected to be highly stable in circulation due to the inert nature of the triazole ring and the stabilizing effect of the PEG chain. | While direct data for this compound is limited, studies on other PEGylated linkers and triazole-containing bioconjugates suggest high stability. |
| Valine-Citrulline (VC) | Protease-cleavable (e.g., Cathepsin B) | Generally stable in circulation but can be susceptible to premature cleavage by extracellular proteases. | An anti-CD30 ADC with a VC linker showed a linker half-life of approximately 144 hours (6.0 days) in mice and 230 hours (9.6 days) in cynomolgus monkeys. |
| Hydrazone | pH-sensitive (acid-labile) | Designed to be stable at physiological pH (~7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). Can exhibit instability in circulation. | Older generation hydrazone linkers showed significant instability in vivo. More recent designs have improved stability. |
| Disulfide | Redox-sensitive | Stable in the oxidizing environment of the bloodstream but cleaved in the reducing intracellular environment by glutathione. | Can exhibit variable stability depending on the steric hindrance around the disulfide bond. |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Enzyme-cleavable (β-galactosidase) | Demonstrated high stability in both mouse and human plasma in vitro and in vivo in mice. | An ADC with an OHPAS linker was shown to be stable, whereas a comparator with a VC-PABC linker was unstable in mouse plasma. |
| Tandem-Cleavage Linkers | Dual enzymatic cleavage | Designed for enhanced plasma stability by requiring two sequential enzymatic cleavage events for payload release. | Showed improved in vivo stability and payload retention on the antibody compared to monocleavage linkers like vcMMAE. |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common bioanalytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: ELISA-Based Quantification of Intact Bioconjugate
This method measures the concentration of the intact bioconjugate (e.g., antibody-drug conjugate) in plasma samples over time.
Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.
Materials:
-
96-well microtiter plates
-
Capture antigen (specific to the antibody portion of the ADC)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (e.g., PBST)
-
Plasma samples from treated animals
-
Biotinylated detection antibody (specific for the payload)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antigen overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the intact bioconjugate to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody Incubation: Add the biotinylated anti-payload detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate thoroughly.
-
Substrate Development: Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of the intact bioconjugate in the plasma samples based on the standard curve. The rate of decrease in concentration over time reflects the clearance and stability of the bioconjugate.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the bioconjugate into the circulation.
Objective: To directly measure the extent of linker cleavage in vivo.
Materials:
-
Plasma samples from treated animals
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a larger volume of cold protein precipitation solvent.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the free payload.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the supernatant into the LC system.
-
Separate the free payload from other small molecules in the sample using a suitable chromatography column and mobile phase gradient.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Ionize the free payload and select the specific precursor ion.
-
Fragment the precursor ion and detect the resulting product ions.
-
-
Data Analysis:
-
Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload. An increase in free payload concentration in the plasma over time indicates linker instability.
-
Visualizing Experimental Workflows
Caption: Workflow for assessing the in vivo stability of bioconjugates.
Conclusion
The this compound linker, when utilized in click chemistry to form a stable triazole linkage, is anticipated to provide excellent in vivo stability. This is attributed to the inherent stability of the PEG chain and the resulting triazole ring, which are resistant to enzymatic and chemical degradation under physiological conditions. While direct quantitative comparative data is limited, a qualitative assessment based on fundamental chemical principles, along with comparative data from other linker technologies, suggests that this compound is a promising candidate for the development of robust and stable bioconjugates for therapeutic applications. The provided experimental protocols offer a framework for researchers to empirically determine the in vivo stability of their specific bioconjugates.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG6-azide: A Step-by-Step Guide for Laboratory Professionals
Essential safety protocols for the handling and disposal of Bromo-PEG6-azide are critical to ensure a safe laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this organic azide (B81097) compound, emphasizing risk mitigation and regulatory compliance.
This compound, a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain, a bromo group, and a terminal azide, requires careful management due to the inherent risks associated with the azide functional group. Organic azides are recognized for their potential explosivity and toxicity. Therefore, strict adherence to established safety protocols is paramount during their handling and disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves are recommended. For handling azides of high toxicity, double gloving or using specialized gloves may be necessary.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
General Handling Guidelines:
-
Avoid contact with skin and eyes.
-
Prevent inhalation of any dust or vapors.
-
Do not use metal spatulas or other metal instruments that could cause friction or form shock-sensitive metal azides.[1][2]
-
Keep away from heat, sparks, and open flames. Organic azides can be sensitive to heat, friction, and shock.[1]
-
Store separately from incompatible materials such as acids, heavy metals, and oxidizing agents.[1]
Step-by-Step Disposal Procedure
The primary and safest method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the laboratory unless explicitly approved and outlined by your institution's environmental health and safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.
-
Incompatible Waste: Crucially, do not mix azide-containing waste with acidic waste. The reaction of azides with acids can generate highly toxic and explosive hydrazoic acid (HN₃).
Step 2: Waste Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.
-
Secondary Containment: It is best practice to keep the primary waste container within a secondary container to mitigate any potential leaks or spills.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent responsible party to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Protocols: Adhere to all institutional procedures for hazardous waste disposal, including any required documentation.
Prohibited Disposal Methods
Under no circumstances should this compound or any azide-containing waste be disposed of via the following methods:
-
Drain Disposal: Never pour azide solutions down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.
-
Regular Trash: Do not dispose of any material contaminated with this compound in the regular trash.
Emergency Procedures
In case of a spill:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Consult EHS: Contact your institution's EHS department for guidance on spill cleanup. Do not attempt to clean up a significant spill without proper training and equipment.
-
Cleanup: For very small, manageable spills, and with prior approval from EHS, use an inert absorbent material. Collect the absorbed material into the designated hazardous waste container.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and, if available, the SDS.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₂₈BrN₃O₆ | --INVALID-LINK-- |
| Molecular Weight | 414.29 g/mol | --INVALID-LINK-- |
| CAS Number | 2062663-64-1 | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bromo-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical guidance for the handling and disposal of Bromo-PEG6-azide, a PEG-based PROTAC linker. Due to the presence of an azide (B81097) group, this compound requires stringent safety measures to mitigate risks of toxicity and potential explosive decomposition.[1][2][3] Adherence to these procedures is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high toxicity risks, consider Silver shield gloves under nitrile gloves.[1][4] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized. | Prevents skin contact with the compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes inhalation exposure to dust or vapors. |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory. | Protects feet from spills. |
Experimental Protocols
Handling and Operational Plan
All manipulations involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. A blast shield is also recommended, especially when working with larger quantities or when heating is involved.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and free of clutter. Have all necessary equipment and reagents readily available.
-
Weighing: When weighing the solid compound, use plastic or ceramic spatulas and weigh boats. Crucially, avoid using metal spatulas , as they can form shock-sensitive metal azides.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: If the procedure involves heating, use a blast shield and conduct the reaction with caution. Avoid excessive heat, friction, or shock, as these can lead to the decomposition of the azide compound.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals. The container should be tightly sealed and clearly labeled. Recommended storage temperature is -20°C.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive metal azides in plumbing systems.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container. This waste should be kept separate from other chemical waste streams, especially acidic waste.
-
Aqueous Waste: Under no circumstances should azide solutions be poured down the drain. Aqueous waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Deactivation (for dilute solutions): For dilute solutions, a chemical deactivation procedure may be necessary and should only be performed by trained personnel in a controlled environment. A common method involves reacting the azide with nitrous acid. However, this process generates nitric oxide and must be carried out in a chemical fume hood.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all azide-contaminated hazardous waste.
Visual Workflow for Handling this compound
Caption: A flowchart outlining the safe handling and disposal procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
